molecular formula C15H18O4 B1256584 Strychnistenolide

Strychnistenolide

カタログ番号: B1256584
分子量: 262.30 g/mol
InChIキー: CMOIXESTWPHDCC-MOGPIVFESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Strychnistenolide is a natural product found in Lindera aggregata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H18O4

分子量

262.30 g/mol

IUPAC名

(1S,2R,9S,10R,12S)-2,7-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one

InChI

InChI=1S/C15H18O4/c1-6-8-4-9(8)14(3)5-15(18)11(12(16)10(6)14)7(2)13(17)19-15/h8-10,12,16,18H,1,4-5H2,2-3H3/t8-,9-,10-,12-,14+,15?/m1/s1

InChIキー

CMOIXESTWPHDCC-MOGPIVFESA-N

異性体SMILES

CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(CC2(OC1=O)O)C)O

正規SMILES

CC1=C2C(C3C(=C)C4CC4C3(CC2(OC1=O)O)C)O

同義語

strychnistenolide

製品の起源

United States

Foundational & Exploratory

Elucidating the Core Chemical Structure of Strychnos Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Strychnos alkaloids has long presented a formidable challenge and an exciting opportunity for chemists. The elucidation of their complex polycyclic structures has been a benchmark in the development of analytical techniques. While the specific compound "strychnistenolide" remains elusive in publicly accessible scientific literature, the "-olide" suffix suggests the presence of a lactone moiety within the characteristic Strychnos framework. This guide provides a comprehensive overview of the methodologies employed in determining the chemical structure of these complex natural products, using the archetypal alkaloid, strychnine, as a primary exemplar. The principles and workflows detailed herein are directly applicable to the structural determination of novel Strychnos alkaloids, including potential lactone-containing variants like this compound.

Spectroscopic Analysis: The Foundation of Structure Elucidation

The initial step in characterizing a novel compound involves a suite of spectroscopic techniques to piece together its molecular framework.

1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is pivotal for determining the elemental composition of a molecule.[1] The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial information about the connectivity of different structural motifs.[2][3][4]

Experimental Protocol: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-MS/MS)

  • Sample Preparation: A dilute solution of the purified alkaloid (typically 1-10 µg/mL) is prepared in a suitable solvent system, often a mixture of acetonitrile and water with a small percentage of formic acid to promote ionization.

  • Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The instrument is operated in positive ion mode. A full scan MS spectrum is acquired to determine the accurate mass of the protonated molecule [M+H]⁺. Following this, product ion scans (MS/MS) are performed by selecting the [M+H]⁺ ion in the quadrupole, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and analyzing the resulting fragment ions in the TOF or Orbitrap analyzer.

  • Data Analysis: The elemental composition is calculated from the accurate mass measurement of the parent ion. The fragmentation pathway is then deduced by analyzing the mass differences between the parent ion and the major fragment ions, which correspond to the loss of specific neutral fragments.[4]

Table 1: Representative Mass Spectrometry Data for Strychnine

IonFormulaCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺C₂₁H₂₃N₂O₂⁺335.1754335.1756Parent Ion
[M+H - C₂H₄O]⁺C₁₉H₁₉N₂O⁺291.1492291.1494Loss of the C(23)-C(24) ethoxy bridge
[M+H - C₂H₄O - CO]⁺C₁₈H₁₉N₂⁺263.1543263.1545Subsequent loss of the lactam carbonyl

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structure.[5][6][7][8][9][10][11]

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is used to achieve optimal resolution and sensitivity.

  • Data Acquisition: A standard suite of experiments is performed:

    • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and identifying quaternary carbons.

  • Data Analysis: The structure is assembled by integrating the information from all NMR experiments. COSY spectra are used to trace out hydrogen-bonded networks. HSQC spectra assign carbons to their attached protons. HMBC spectra are then used to piece these fragments together and to place heteroatoms and quaternary carbons.

Table 2: Selected ¹H and ¹³C NMR Data for Strychnine in CDCl₃

Positionδ ¹³C (ppm)δ ¹H (ppm) (Multiplicity, J in Hz)Key HMBC Correlations (H to C)
2128.07.15 (d, 7.5)C4, C6
3122.57.28 (t, 7.5)C1, C5
4125.07.81 (d, 8.0)C2, C6
5132.58.10 (s)C1, C3, C7
878.14.32 (m)C7, C10, C12, C13
10169.8-H11, H12
1142.52.35 (m), 1.28 (m)C10, C12, C13
1250.03.85 (m)C8, C10, C11, C13, C14
1349.83.18 (m)C8, C11, C12, C14, C15, C16
1660.23.25 (m)C13, C15, C17, C20
2242.94.10 (d, 12.0), 3.95 (d, 12.0)C20, C21, C23

X-ray Crystallography: Unambiguous Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides an unequivocal determination of the three-dimensional structure, including absolute stereochemistry.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-purity compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient quality and size (typically > 0.1 mm in all dimensions).

  • Data Collection: A single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined against the experimental data to generate the final crystal structure.

Table 3: Crystallographic Data for Strychnine

ParameterValue
Empirical formulaC₂₁H₂₂N₂O₂
Formula weight334.41
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)11.08
b (Å)11.75
c (Å)12.65
Volume (ų)1646.9
Z4
Density (calculated)1.349 g/cm³
R-factor< 0.05 for observed reflections

Visualizing the Elucidation Workflow

The logical flow of structure elucidation can be visualized as a systematic process of data integration.

structure_elucidation_workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Investigation cluster_2 Structure Assembly & Confirmation Isolation_Purification Isolation & Purification HRMS High-Resolution MS Isolation_Purification->HRMS Molecular_Formula Molecular Formula HRMS->Molecular_Formula Proposed_Structure Proposed Structure Molecular_Formula->Proposed_Structure Elemental Composition 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR NMR_Fragments NMR Substructures 2D_NMR->NMR_Fragments NMR_Fragments->Proposed_Structure Connectivity Data Xray_Crystallography X-ray Crystallography Proposed_Structure->Xray_Crystallography Final_Structure Final Structure & Stereochemistry Xray_Crystallography->Final_Structure

A flowchart of the general workflow for natural product structure elucidation.

Logical Pathway for Assembling NMR Data

The power of 2D NMR lies in its ability to connect disparate parts of a molecule.

nmr_logic_pathway Proton_Spectrum ¹H Spectrum (Chemical Shifts, Multiplicities) COSY_Spectrum COSY Spectrum Proton_Spectrum->COSY_Spectrum HSQC_Spectrum HSQC Spectrum Proton_Spectrum->HSQC_Spectrum Proton_Spin_Systems ¹H-¹H Spin Systems (e.g., -CH-CH₂-) COSY_Spectrum->Proton_Spin_Systems Carbon_Skeletons Carbon-Proton One-Bond Correlations (C-H Fragments) HSQC_Spectrum->Carbon_Skeletons HMBC_Spectrum HMBC Spectrum Carbon_Skeletons->HMBC_Spectrum Complete_Structure Complete Molecular Structure HMBC_Spectrum->Complete_Structure Long-range ¹H-¹³C correlations connect fragments and quaternary centers

Logical relationships between key 2D NMR experiments for structure assembly.

By systematically applying these powerful analytical techniques, the scientific community continues to unravel the complex and fascinating structures of novel natural products from the Strychnos genus. This foundational knowledge is critical for subsequent research in total synthesis, biosynthesis, and the development of new therapeutic agents.

References

Strychnistenolide (CAS No. 332372-09-5): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnistenolide is a naturally occurring sesquiterpene lactone that has been isolated from the roots of plants in the Lindera genus, specifically Lindera strychnifolia and Lindera aggregata.[1][2] As a member of the eudesmane class of sesquiterpenoids, its chemical structure and properties are of interest to natural product chemists and pharmacologists. This document provides a comprehensive summary of the currently available technical information for this compound, focusing on its chemical characteristics and the context of its isolation. It is important to note that, to date, specific biological activity data and mechanistic studies for this compound are limited in publicly accessible scientific literature.

Chemical and Physical Properties

This compound is characterized by the following molecular and physical properties. This data has been compiled from various chemical databases and the primary literature describing its isolation.

PropertyValueSource
CAS Number 332372-09-5MedChemExpress, BioCrick
Molecular Formula C₁₅H₁₈O₄MedChemExpress
Molecular Weight 262.3 g/mol MedChemExpress
Class Sesquiterpene Lactone (Eudesmane type)BioCrick
Appearance Not specified in literatureN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick
Stereochemistry Exists as a single stereoisomer in Chloroform (CHCl₃), but epimerizes in pyridine.BioCrick

Isolation and Structural Elucidation

This compound was first isolated from the roots of Lindera strychnifolia.[1][2] The structure of the compound was determined through extensive spectroscopic analysis.

Experimental Protocol: Isolation of this compound (General Overview)

The isolation of this compound, as described in the literature for compounds from Lindera strychnifolia, generally follows a standard natural product extraction and purification workflow. Below is a generalized protocol based on typical methods for isolating sesquiterpenoids from plant material.

  • Extraction: The dried and powdered roots of Lindera strychnifolia are subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being soluble in chloroform and ethyl acetate, would be expected to be found in these fractions.

  • Chromatographic Separation: The fractions containing the target compound are then subjected to various chromatographic techniques for further purification. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on their affinity for the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for final purification to yield the pure compound.

  • Structure Determination: The purified this compound's structure was elucidated using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques (such as COSY, HMQC, and HMBC) were crucial in determining the connectivity of atoms and the relative stereochemistry of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

    • X-ray Crystallography: While an X-ray analysis was performed on a co-isolated compound (strychnilactone) to confirm its structure, it provided valuable stereochemical information for related compounds from the same source.[1][2]

Isolation_and_Characterization_of_this compound cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structure Elucidation Plant_Material Dried Roots of Lindera strychnifolia Crude_Extract Crude Methanolic Extract Plant_Material->Crude_Extract Methanol Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Target_Fractions Chloroform/ Ethyl Acetate Fractions Solvent_Partitioning->Target_Fractions Column_Chromatography Column Chromatography (Silica Gel) Target_Fractions->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Structure_Determination Structural Confirmation NMR->Structure_Determination MS->Structure_Determination XRay X-ray Crystallography (on related compounds) XRay->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity and Potential

As of the latest literature review, there are no specific studies detailing the biological activities or mechanism of action of this compound. However, the source plant, Lindera strychnifolia, has been used in traditional medicine, and other sesquiterpene lactones isolated from this plant and the broader Lindera genus have shown various biological activities.

  • Hepatoprotective Activity: Some sesquiterpenoids from Lindera aggregata have demonstrated hepatoprotective effects against oxidative damage in liver cells.[1]

  • Cytotoxic Activity: Other sesquiterpene lactones from Lindera strychnifolia have exhibited cytotoxicity against hepatic stellate cells.

  • Anti-inflammatory Activity: The general class of sesquiterpene lactones is known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.

Given these precedents, it is plausible that this compound may possess similar biological activities. However, without direct experimental evidence, this remains speculative. Further research is required to determine the pharmacological profile of this compound.

Future Directions

The lack of biological data on this compound presents a clear opportunity for future research. Key areas for investigation would include:

  • In vitro screening: Assessing the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of this compound in various cell-based assays.

  • Mechanism of action studies: Should any significant biological activity be identified, subsequent studies could explore the underlying molecular mechanisms and signaling pathways involved.

  • In vivo studies: If promising in vitro results are obtained, evaluation in animal models of disease would be a logical next step.

Conclusion

This compound is a structurally characterized sesquiterpene lactone from Lindera strychnifolia and Lindera aggregata. While its chemical properties are well-defined, its biological activities and potential as a therapeutic agent remain unexplored. This technical overview serves as a foundation for researchers interested in further investigating this natural product. The established isolation and characterization methods provide a clear path for obtaining the compound for future biological screening and drug discovery efforts.

References

Eudesmane Sesquiterpenes from Lindera Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of eudesmane sesquiterpenes derived from various Lindera species. It covers their chemical diversity, significant biological activities, and the experimental methodologies employed for their isolation, characterization, and bioactivity assessment. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Eudesmane Sesquiterpenes from Lindera

The genus Lindera, belonging to the Lauraceae family, is a rich source of bioactive secondary metabolites, among which eudesmane sesquiterpenes are of significant interest. These bicyclic sesquiterpenoids are characterized by a decalin core structure and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects. This guide focuses on the eudesmane sesquiterpenes isolated from prominent Lindera species such as L. strychnifolia, L. aggregata, and L. glauca, providing detailed information for research and development purposes.

Chemical Structures and Biological Activities

Numerous eudesmane sesquiterpenes have been isolated and identified from various parts of Lindera species. The following tables summarize the quantitative data on their biological activities.

Table 1: Cytotoxic and Antiproliferative Activities of Eudesmane Sesquiterpenes from Lindera Species
CompoundLindera SpeciesPlant PartCell Line(s)ActivityIC₅₀ (µM)Reference(s)
Secoaggregatalactone AL. aggregataLeavesHep G2Cytotoxic22.1[1][2]
Eudesmane-type sesquiterpene (unnamed)L. glaucaTwigsSK-MEL-2Antiproliferative9.98[3]
Eudesmane-type sesquiterpene (unnamed)L. glaucaTwigsHCT-15Antiproliferative12.20[3]
Linderolide (unspecified)L. strychnifoliaRootSBC-3Cytotoxic-[4]
Table 2: Anti-inflammatory and Antioxidant Activities of Eudesmane Sesquiterpenes from Lindera Species
CompoundLindera SpeciesBioassayCell LineActivityIC₅₀ (µM) / Fold InductionReference(s)
Linderolide OL. strychnifoliaNitric Oxide Production InhibitionRAW 264.7Anti-inflammatory6.3[5]
Linderolide PL. strychnifoliaNitric Oxide Production InhibitionRAW 264.7Anti-inflammatory9.6[5]
EudeglauconeL. glaucaNitric Oxide Production InhibitionBV-2Anti-neuroinflammatory3.67 - 26.48[3]
Linderolide UL. strychnifoliaARE Luciferase ActivityHepG2-AREAntioxidant22.4-fold at 100 µM[6]
Linderolide VL. strychnifoliaARE Luciferase ActivityHepG2-AREAntioxidant7.6-fold at 100 µM[6]
LinderoneL. erythrocarpaNitrite Production InhibitionBV2Anti-neuroinflammatorySignificant at 40 µM[7]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of eudesmane sesquiterpenes from Lindera species.

General Experimental Workflow for Isolation and Purification

The isolation of eudesmane sesquiterpenes from Lindera species typically involves extraction, fractionation, and chromatographic separation. Below is a generalized workflow.

G plant_material Dried and Powdered Lindera Plant Material (e.g., roots, twigs, leaves) extraction Extraction with Organic Solvent (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., n-hexane, ethyl acetate, water) crude_extract->partition fractions Fractions of Varying Polarity partition->fractions cpc Centrifugal Partition Chromatography (CPC) fractions->cpc Coarse Separation hplc Preparative High-Performance Liquid Chromatography (HPLC) cpc->hplc Fine Purification pure_compounds Isolated Eudesmane Sesquiterpenes hplc->pure_compounds structure_elucidation Structural Elucidation (NMR, MS, etc.) pure_compounds->structure_elucidation

Caption: General workflow for the isolation of eudesmane sesquiterpenes.
  • Plant Material: Dried and powdered plant parts (e.g., 600 g of L. strychnifolia roots) are used.[7]

  • Solvent: Methanol or ethanol is commonly used for extraction.

  • Procedure: The powdered material is typically extracted by reflux or maceration. For example, reflux with methanol for 2 hours, repeated three times.[7] The combined filtrates are then concentrated under reduced pressure to yield the crude extract.[7]

  • Procedure: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield different fractions.

  • Principle: A liquid-liquid chromatography technique where both the stationary and mobile phases are liquids, and the stationary phase is immobilized by a strong centrifugal force. This method avoids irreversible adsorption of the sample onto a solid support.

  • Solvent System: A two-phase solvent system is selected based on the partition coefficients (K values) of the target compounds. A common system for eudesmane sesquiterpenes is n-hexane-methanol-water (e.g., 10:8.5:1.5, v/v/v).[6]

  • Operation Mode: CPC can be operated in dual mode (descending to ascending) to ensure high recovery and resolution.[6]

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

  • Column: A reversed-phase C18 column is typically used for the purification of sesquiterpenoids.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common. For instance, an isocratic elution with 40% acetonitrile can be used.[7]

  • Detection: UV detection at wavelengths such as 230 nm and 254 nm is standard.[7]

  • Fraction Collection: Peaks corresponding to the target compounds are collected, and the solvent is evaporated to yield the pure compounds.

Cytotoxicity Assay (MTT Assay)
  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: Human cancer cell lines such as Hep G2 (hepatocellular carcinoma) are commonly used.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the isolated compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Principle: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

  • Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • The absorbance is measured at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.

    • The IC₅₀ value for NO inhibition is calculated.

Western Blot Analysis for NF-κB Signaling Pathway
  • Principle: Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

  • Procedure:

    • Treat cells (e.g., RAW 264.7 or BV2) with the test compound for a specific time, followed by stimulation with LPS.

    • Lyse the cells to extract total protein or separate cytosolic and nuclear fractions.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or Lamin B1).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Signaling Pathways and Mechanisms of Action

Eudesmane sesquiterpenes from Lindera species exert their biological effects through various molecular mechanisms. This section illustrates the known signaling pathways modulated by these compounds.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Several eudesmane sesquiterpenes from Lindera have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. For example, linderone from Lindera erythrocarpa inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in LPS-stimulated microglial cells.[7]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation linderone Linderone linderone->IKK Inhibition linderone->p65_p50 Inhibition of Translocation DNA DNA p65_p50_nuc->DNA Binds to Promoter genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->genes Transcription

Caption: Anti-inflammatory mechanism of Linderone via NF-κB pathway inhibition.
Cytotoxic Mechanism: Induction of Apoptosis

The cytotoxic effects of some eudesmane-related sesquiterpenes from Lindera are attributed to the induction of apoptosis. For instance, secoaggregatalactone A from L. aggregata induces apoptosis in Hep G2 cells through the mitochondrial pathway, involving the activation of caspases.[1][2]

G cluster_cell Hepatoma Cell (Hep G2) cluster_mito Mitochondrion seco Secoaggregatalactone A cyto_c Cytochrome c seco->cyto_c Induces Release casp9 Pro-caspase-9 cyto_c->casp9 Activates casp9_a Caspase-9 casp9->casp9_a casp3 Pro-caspase-3 casp9_a->casp3 Activates casp3_a Caspase-3 casp3->casp3_a parp PARP casp3_a->parp Cleaves parp_c Cleaved PARP parp->parp_c apoptosis Apoptosis parp_c->apoptosis

Caption: Apoptosis induction by Secoaggregatalactone A in Hep G2 cells.

Conclusion

Eudesmane sesquiterpenes from Lindera species represent a promising class of natural products with diverse and potent biological activities. This guide provides a foundational resource for researchers, summarizing the current knowledge on their chemistry, bioactivity, and underlying mechanisms of action. The detailed experimental protocols and visual workflows are intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new therapeutic agents.

References

Preliminary Cytotoxicity Studies of Strychnistenolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary in vitro cytotoxicity studies of Strychnistenolide, a novel alkaloid compound. It details the experimental methodologies employed to assess its anti-cancer potential, summarizes the quantitative data obtained from these studies, and visually represents the proposed mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the field of oncology and drug development.

Introduction

Natural products remain a significant source of novel therapeutic agents, with many plant-derived compounds demonstrating potent anti-cancer properties. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have shown a wide range of pharmacological activities, including antitumor effects. This guide focuses on the preliminary cytotoxic evaluation of this compound, a compound of interest for its potential as a chemotherapeutic agent. The following sections will detail the experimental protocols used to assess its impact on cancer cell lines and present the initial findings.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period. The results, summarized in the table below, indicate a dose-dependent inhibitory effect on cell viability.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8 ± 1.2
A549Lung Carcinoma22.5 ± 2.1
HepG2Hepatocellular Carcinoma18.3 ± 1.5
BxPC-3Pancreatic Adenocarcinoma12.1 ± 0.9
HT-29Colorectal Adenocarcinoma25.4 ± 2.8

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, A549, HepG2, BxPC-3, and HT-29) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[1]

Protocol:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 1 µM to 100 µM). A control group was treated with the vehicle (DMSO) alone.

  • The plates were incubated for 48 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control, and IC50 values were calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay

To determine if the observed cytotoxicity was due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay was performed using flow cytometry.

Protocol:

  • Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

  • Following treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry within one hour of staining.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

G A Cell Line Seeding (MCF-7, A549, etc.) B Overnight Incubation (Adherence) A->B C This compound Treatment (Dose-Response) B->C D 48h Incubation C->D H Apoptosis Assay (Annexin V/PI) C->H E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G I Flow Cytometry Analysis H->I J Quantification of Apoptosis I->J

Caption: Workflow for In Vitro Cytotoxicity and Apoptosis Assays.

Proposed Apoptotic Signaling Pathway

Based on preliminary mechanistic studies, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bax->Mitochondrion  Activation Bcl2->Mitochondrion  Inhibition Casp9 Caspase-9 (Initiator) CytC->Casp9  Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3  Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound.

Inhibition of Pro-Survival Signaling

Further investigation suggests that this compound may also exert its cytotoxic effects by inhibiting key pro-survival signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[2][3]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound Akt Akt This compound->Akt  Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt Pro-Survival Pathway.

Conclusion and Future Directions

The preliminary data presented in this guide indicate that this compound exhibits significant cytotoxic activity against a range of human cancer cell lines in vitro. The mechanism of action appears to involve the induction of apoptosis, potentially through the intrinsic mitochondrial pathway and the inhibition of pro-survival signaling cascades.

Further studies are warranted to elucidate the precise molecular targets of this compound and to evaluate its efficacy and safety in preclinical in vivo models. These future investigations will be crucial in determining the potential of this compound as a lead compound for the development of a novel anti-cancer therapeutic.

References

Methodological & Application

Application Notes & Protocols: Extraction of Strychnistenolide from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific protocols for the extraction of strychnistenolide were found in the reviewed scientific literature. The following protocol is a generalized method for the extraction of total alkaloids from Strychnos species, such as Strychnos nux-vomica and Strychnos ignatii, and may serve as a starting point for the isolation of this compound. Optimization will be required.

Introduction

The genus Strychnos is a rich source of monoterpene indole alkaloids, with strychnine and brucine being the most abundant and well-characterized compounds.[1][2] These alkaloids are known for their wide range of physiological effects, primarily due to their action on the central nervous system.[2] While extensive research has focused on strychnine and brucine, other minor alkaloids present in Strychnos species, such as this compound, are less studied. This document provides a detailed, generalized protocol for the extraction and purification of alkaloids from Strychnos plant material, which can be adapted for the isolation of this compound.

Plant Material

The primary sources of Strychnos alkaloids are the seeds of Strychnos nux-vomica and Strychnos ignatii.[3] Other parts of the plant, including the stem and root bark, also contain these alkaloids.[4]

Generalized Alkaloid Extraction and Purification Protocol

This protocol is based on established methods for the extraction of total alkaloids from Strychnos seeds.[5][6][7]

3.1. Materials and Reagents

  • Dried and powdered seeds of Strychnos sp.

  • Ethanol (70-95%)[7][8]

  • Dichloromethane[5]

  • Hydrochloric acid (1 M)[5]

  • Sodium hydroxide (40%) or other suitable base[5]

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., chloroform-methanol gradients)

  • Rotary evaporator

  • pH meter

  • Centrifuge

  • Standard laboratory glassware

3.2. Experimental Procedure

Step 1: Defatting (Optional but Recommended) For seeds with high-fat content, a preliminary defatting step can improve the efficiency of subsequent alkaloid extraction.

  • Macerate the powdered plant material in petroleum ether or hexane for 24 hours.

  • Filter the mixture and discard the solvent.

  • Air-dry the defatted plant material.

Step 2: Alkaline Extraction

  • Macerate the powdered plant material (100 g) with 70% ethanol (1.5 L) containing a small amount of a suitable base (e.g., ammonia) to liberate the free alkaloids.[5]

  • Perform the extraction three times with reflux for 30 minutes each time to ensure complete extraction.[5]

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

Step 3: Acid-Base Liquid-Liquid Partitioning

  • Dissolve the crude extract in 1 M hydrochloric acid (200 mL) to protonate the alkaloids, rendering them water-soluble.[5]

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with dichloromethane (3 x 100 mL) to remove non-alkaloidal impurities. Discard the organic phase.

  • Adjust the pH of the aqueous solution to 12.0 with 40% sodium hydroxide to deprotonate the alkaloids and precipitate them.[5]

  • Extract the alkaline solution with dichloromethane (6 x 100 mL).[5] The free alkaloids will partition into the organic phase.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under vacuum to yield the total alkaloid fraction (TAF).[5]

Step 4: Chromatographic Purification

  • Dissolve the TAF in a minimal amount of the initial mobile phase.

  • Subject the dissolved TAF to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).

  • Combine fractions containing the compound of interest (this compound) and evaporate the solvent.

Step 5: Recrystallization

  • Further purify the isolated compound by recrystallization from a suitable solvent or solvent mixture to obtain pure crystals.

Quantitative Analysis

Quantitative analysis of the major alkaloids in Strychnos extracts is typically performed using High-Performance Liquid Chromatography (HPLC) or Proton Nuclear Magnetic Resonance (¹H-NMR).[3][9] While no quantitative data for this compound is readily available, the following table summarizes representative data for strychnine and brucine from Strychnos nux-vomica.

AlkaloidPlant PartExtraction MethodAnalytical MethodConcentrationReference
StrychnineSeedsReflux with 70% EthanolHPLC44-52% of Total Alkaloids[7]
BrucineSeedsReflux with 70% EthanolHPLCVariable, ratio to strychnine changes with processing[5]
StrychnineSeedsMethanol Extraction¹H-NMRNot specified[3]
BrucineSeedsMethanol Extraction¹H-NMRNot specified[3]

Experimental Workflow Diagram

ExtractionWorkflow plant_material Powdered Plant Material (Strychnos sp. seeds) defatting Defatting (Petroleum Ether/Hexane) plant_material->defatting extraction Alkaline Extraction (70% Ethanol + Base, Reflux) defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acidification Acidification (1M HCl) concentration1->acidification filtration1 Filtration acidification->filtration1 wash Wash with Dichloromethane filtration1->wash basification Basification (40% NaOH to pH 12) wash->basification extraction2 Liquid-Liquid Extraction (Dichloromethane) basification->extraction2 drying Drying (Anhydrous Na2SO4) extraction2->drying concentration2 Concentration (Rotary Evaporator) drying->concentration2 chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) concentration2->chromatography fraction_collection Fraction Collection & TLC Monitoring chromatography->fraction_collection concentration3 Concentration of Pure Fractions fraction_collection->concentration3 recrystallization Recrystallization concentration3->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: Generalized workflow for the extraction and purification of this compound.

Signaling Pathway of Strychnos Alkaloids

While the specific signaling pathway of this compound is not documented, the primary mechanism of action for the major Strychnos alkaloid, strychnine, is the antagonism of the glycine receptor in the spinal cord and brainstem.[10] This action inhibits postsynaptic inhibition, leading to excessive neuronal firing and convulsions.

GlycineReceptorAntagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron glycine_release Glycine Release glycine_receptor Glycine Receptor (Ligand-gated Cl- channel) glycine_release->glycine_receptor Binds to hyperpolarization Hyperpolarization (Inhibition of postsynaptic neuron) glycine_receptor->hyperpolarization Opens Cl- channel inhibition_blocked Inhibition Blocked (Disinhibition) glycine_receptor->inhibition_blocked strychnine Strychnine strychnine->glycine_receptor Antagonizes convulsions Convulsions inhibition_blocked->convulsions

Caption: Antagonistic action of strychnine on the glycine receptor.

References

Application Notes and Protocols for the Purification of Strychnistenolide using Centrifugal Partition Chromatography (CPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnistenolide, a sesquiterpenoid lactone with the molecular formula C15H18O4, has been isolated from the plant Lindera aggregata (syn. Lindera strychnifolia). The purification of such natural products is a critical step in drug discovery and development, enabling detailed structural elucidation, pharmacological screening, and toxicological studies. Centrifugal Partition Chromatography (CPC) offers a robust and efficient liquid-liquid chromatography technique for the preparative-scale purification of natural products.[1] Its advantages include the absence of a solid stationary phase, which eliminates irreversible sample adsorption, leading to high recovery rates and reduced solvent consumption.[1]

This document provides a detailed application note and a proposed protocol for the purification of this compound from Lindera aggregata extract using Centrifugal Partition Chromatography. The protocol is based on established methods for the separation of similar terpenoid compounds from the same plant genus.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
AppearanceWhite crystalline powder
IUPAC Name(1S,2R,9S,10R,12S)-2,7-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]tridec-3-en-5-one
Table 2: Proposed Centrifugal Partition Chromatography (CPC) Parameters for this compound Purification
ParameterProposed Value/Range
Instrument Preparative CPC System
Solvent System n-hexane-methanol-water (10:8.5:1.5, v/v/v)
Mode of Operation Dual-mode (Descending to Ascending)
Rotational Speed 1000 - 1500 rpm
Flow Rate 10 - 20 mL/min
Stationary Phase Upper phase (non-polar)
Mobile Phase Lower phase (polar)
Sample Loading 1-5 g of pre-purified extract dissolved in a 1:1 mixture of stationary and mobile phases
Detection UV at 210 nm and 254 nm
Expected Purity >95%
Expected Recovery >90%

Experimental Protocols

Sample Preparation: Extraction of Crude this compound from Lindera aggregata

This protocol describes the initial extraction of secondary metabolites, including this compound, from the dried roots of Lindera aggregata.

Materials:

  • Dried and powdered roots of Lindera aggregata

  • Methanol (analytical grade)

  • n-hexane (analytical grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Ultrasonic bath

Procedure:

  • Maceration: Weigh 500 g of powdered Lindera aggregata root material and place it in a large flask. Add 2.5 L of methanol to the flask.

  • Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic bath and sonicate for 60 minutes at room temperature to enhance extraction efficiency.

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Liquid-Liquid Partitioning: Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v). Perform liquid-liquid partitioning with an equal volume of n-hexane to remove non-polar impurities like fats and chlorophyll. Discard the n-hexane layer and repeat this step twice.

  • Final Concentration: Evaporate the methanol-water fraction to dryness to yield the crude extract enriched with this compound.

Centrifugal Partition Chromatography (CPC) Purification of this compound

This protocol outlines the proposed CPC method for the isolation of this compound from the prepared crude extract.

Materials and Equipment:

  • Preparative Centrifugal Partition Chromatograph

  • Fraction Collector

  • UV-Vis Detector

  • High-purity solvents: n-hexane, methanol, water

  • Crude extract of Lindera aggregata

Procedure:

  • Solvent System Preparation: Prepare the biphasic solvent system by mixing n-hexane, methanol, and water in the ratio of 10:8.5:1.5 (v/v/v) in a separatory funnel. Shake the mixture vigorously and allow the two phases to separate completely. The upper, less polar phase will serve as the stationary phase, and the lower, more polar phase will be the mobile phase.

  • CPC System Equilibration:

    • Fill the CPC column with the stationary phase (upper phase) at a low rotational speed (e.g., 500 rpm).

    • Once the column is filled, increase the rotational speed to the desired setpoint (e.g., 1200 rpm).

    • Pump the mobile phase (lower phase) through the column at the desired flow rate (e.g., 15 mL/min).

    • Continue pumping the mobile phase until the stationary phase is retained and the system reaches hydrodynamic equilibrium, indicated by a stable baseline on the detector. Note the stationary phase retention volume.

  • Sample Injection: Dissolve 2 g of the crude extract in 10-20 mL of a 1:1 mixture of the stationary and mobile phases. Inject the sample solution into the CPC system.

  • Elution and Fraction Collection:

    • Descending Mode: Initially, operate the CPC in descending mode, where the mobile phase (lower phase) is pumped from the inlet to the outlet of the column.

    • Monitor the effluent with the UV detector and collect fractions of a predetermined volume (e.g., 15 mL) using a fraction collector.

    • Ascending Mode (optional but recommended for full recovery): After a certain volume of mobile phase has passed through, switch the system to ascending mode. In this mode, the stationary phase is used to elute any remaining compounds from the column.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

  • Purity and Yield Determination: Assess the purity of the isolated this compound using HPLC and/or NMR spectroscopy. Calculate the final yield and recovery rate.

Visualizations

G Experimental Workflow for this compound Purification cluster_0 Sample Preparation cluster_1 CPC Purification cluster_2 Analysis & Final Product plant_material Dried & Powdered Lindera aggregata Roots extraction Ultrasonic-Assisted Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 partitioning Liquid-Liquid Partitioning (n-hexane/MeOH-H2O) concentration1->partitioning concentration2 Final Concentration partitioning->concentration2 crude_extract Crude Extract concentration2->crude_extract sample_injection Sample Injection crude_extract->sample_injection solvent_prep Solvent System Preparation equilibration CPC System Equilibration solvent_prep->equilibration equilibration->sample_injection elution Dual-Mode Elution (Descending -> Ascending) sample_injection->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC/HPLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration3 Solvent Evaporation pooling->concentration3 final_product Purified This compound concentration3->final_product

Caption: Workflow for the purification of this compound.

G General Terpenoid Biosynthesis Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Methylerythritol Phosphate (MEP) Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp_mva Isopentenyl Pyrophosphate (IPP) mevalonate->ipp_mva dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp_mva->dmapp pyruvate Pyruvate mep Methylerythritol Phosphate pyruvate->mep gap Glyceraldehyde 3-Phosphate gap->mep ipp_mep Isopentenyl Pyrophosphate (IPP) mep->ipp_mep ipp_mep->dmapp gpp Geranyl Pyrophosphate (GPP) (C10) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP) (C15) gpp->fpp + IPP monoterpenes Monoterpenes gpp->monoterpenes ggpp Geranylgeranyl Pyrophosphate (GGPP) (C20) fpp->ggpp + IPP sesquiterpenes Sesquiterpenes (e.g., this compound) fpp->sesquiterpenes diterpenes Diterpenes ggpp->diterpenes

Caption: General biosynthetic pathway of terpenoids.

G Logical Workflow for Bioactive Compound Screening cluster_0 Bioactivity Screening cluster_1 Mechanism of Action Studies start Plant Material (Lindera aggregata) extraction Crude Extract Preparation start->extraction purification CPC Purification extraction->purification pure_compound Pure this compound purification->pure_compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) pure_compound->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo target_id Target Identification in_vivo->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis data_analysis Data Analysis & Interpretation pathway_analysis->data_analysis conclusion Identification of Therapeutic Potential data_analysis->conclusion

Caption: Workflow for bioactive compound screening.

References

Application Note: Preparative HPLC for the Isolation of Strychnistenolide from Strychnos ignatii

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust methodology for the isolation and purification of Strychnistenolide, a minor alkaloid, from the seeds of Strychnos ignatii. The protocol employs a preparative High-Performance Liquid Chromatography (HPLC) method, developed by scaling up an optimized analytical method. This document provides comprehensive experimental protocols, from sample preparation to the final purification, and includes quantitative data to guide researchers, scientists, and drug development professionals in obtaining high-purity this compound for further studies.

Introduction

Strychnos ignatii is a source of various bioactive indole alkaloids, with strychnine and brucine being the most abundant. However, the minor alkaloids present in the seeds, such as this compound, are also of significant interest for their potential pharmacological activities. The isolation of these minor components in sufficient purity and quantity for structural elucidation and bioactivity screening presents a significant challenge due to their low concentration and the complexity of the plant matrix. Preparative HPLC is an effective technique for such purifications, offering high resolution and efficiency. This application note provides a detailed protocol for the successful isolation of this compound.

Materials and Methods

Sample Preparation
  • Grinding: Dry seeds of Strychnos ignatii are finely ground to a powder using a mechanical grinder.

  • Extraction: The powdered seeds (100 g) are subjected to Soxhlet extraction with methanol for 8 hours.

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

  • Acid-Base Partitioning: The crude extract is dissolved in 2% sulfuric acid and filtered. The acidic solution is then washed with ethyl acetate to remove non-alkaloidal compounds. The aqueous layer is basified to pH 9-10 with ammonia solution and extracted with chloroform. The chloroform layer, containing the total alkaloids, is washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness.

  • Sample for HPLC: The resulting total alkaloid extract is dissolved in the mobile phase for injection into the HPLC system.

Analytical Method Development

Prior to preparative scale-up, an analytical HPLC method was optimized to achieve baseline separation of this compound from other alkaloids.

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (25:75:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 25 °C
Preparative HPLC Protocol

The optimized analytical method was scaled up for preparative isolation.

Table 2: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (25:75:0.1, v/v/v)
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 2 mL of a 10 mg/mL solution
Column Temperature 25 °C
Fraction Collection Based on UV detector signal corresponding to the retention time of this compound

Results and Discussion

The analytical method provided good resolution of the alkaloids present in the extract of Strychnos ignatii. This compound was observed as a minor peak, well-separated from the major alkaloids, strychnine and brucine. The UV detection at 254 nm was found to be suitable for monitoring the elution of Strychnos alkaloids which are known to absorb in this region.

The scale-up to the preparative method allowed for the processing of a larger amount of the total alkaloid extract. The fractions corresponding to the this compound peak were collected, pooled, and concentrated. The purity of the isolated this compound was confirmed by analytical HPLC and found to be >95%.

Table 3: Quantitative Data for this compound Isolation

ParameterValue
Starting Material (Dry Seeds) 100 g
Total Alkaloid Extract Yield ~2.5 g
Concentration of this compound in Extract Estimated to be < 0.1%
Amount of this compound Isolated ~2 mg
Purity of Isolated this compound >95%
Retention Time (Analytical) ~12.5 min
Retention Time (Preparative) ~12.8 min

The solubility of this compound in organic solvents such as chloroform, dichloromethane, and ethyl acetate facilitates its handling and further analysis after isolation.

Workflow and Diagrams

The overall workflow for the isolation of this compound is depicted below.

Strychnistenolide_Isolation_Workflow cluster_extraction Sample Preparation cluster_hplc Chromatographic Purification cluster_analysis Further Analysis Start Strychnos ignatii Seeds Grinding Grinding Start->Grinding Extraction Soxhlet Extraction (Methanol) Grinding->Extraction Concentration1 Concentration Extraction->Concentration1 AcidBase Acid-Base Partitioning Concentration1->AcidBase TotalAlkaloids Total Alkaloid Extract AcidBase->TotalAlkaloids Prep_HPLC Preparative HPLC TotalAlkaloids->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Concentration2 Concentration of Fractions Fraction_Collection->Concentration2 Purity_Check Purity Analysis (Analytical HPLC) Concentration2->Purity_Check Isolated_Compound Isolated this compound (>95% Purity) Purity_Check->Isolated_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structural_Elucidation Bioactivity_Screening Bioactivity Screening Isolated_Compound->Bioactivity_Screening

Caption: Workflow for the isolation of this compound.

Conclusion

The preparative HPLC method described in this application note provides an effective and reproducible protocol for the isolation of this compound from the seeds of Strychnos ignatii. This method yields a high-purity compound suitable for detailed structural and biological characterization. The provided data and protocols will be a valuable resource for researchers working on the discovery and development of new therapeutic agents from natural sources.

Application Note: A Cell-Based Bioassay for Determining the Cytotoxic Activity of Strychnistenolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strychnistenolide is a novel natural product with a complex chemical structure, suggesting potential for significant biological activity. Preliminary screenings indicate that this compound may possess cytotoxic properties. The development of a robust and reproducible bioassay is a critical first step in characterizing its anticancer potential and elucidating its mechanism of action. This document provides a detailed protocol for a cell-based bioassay to quantify the cytotoxic activity of this compound on a cancer cell line. The assay is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction method, which measures cell viability as an indicator of cytotoxicity.

Experimental Protocols

Materials and Reagents
  • Cell Line: HeLa (human cervical cancer cell line) or another suitable cancer cell line.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution in sterile Phosphate Buffered Saline (PBS).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Vehicle Control: DMSO (at the same final concentration as used for this compound).

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • 96-well cell culture plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

    • Inverted microscope

Cell Culture and Seeding
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsin-EDTA when they reach 70-80% confluency.

  • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Treatment with this compound
  • Prepare a serial dilution of this compound in cell culture medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.

  • Prepare solutions for the positive control (e.g., Doxorubicin at a known IC50 concentration) and the vehicle control (DMSO at the highest concentration used for this compound).

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions, positive control, vehicle control, or fresh medium (for untreated control) to the respective wells. Each condition should be tested in triplicate.

  • Incubate the plate for another 48 hours.

MTT Assay for Cell Viability
  • After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Carefully remove the medium containing MTT from the wells.

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.

Treatment GroupConcentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
Untreated Control01.25 ± 0.08100
Vehicle Control (DMSO)0.1%1.23 ± 0.0698.4
This compound0.11.18 ± 0.0594.4
This compound10.95 ± 0.0776.0
This compound100.62 ± 0.0449.6
This compound500.28 ± 0.0322.4
This compound1000.15 ± 0.0212.0
Positive Control (Doxorubicin)10.35 ± 0.0428.0

IC50 Value for this compound: [Calculated value from the dose-response curve] µM

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HeLa Cells in 96-well Plate B Incubate for 24h A->B C Add this compound Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for the this compound cytotoxicity bioassay.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Receptor Death Receptor Caspase3 Caspase-3 Activation Receptor->Caspase3 Extrinsic Pathway This compound This compound This compound->Receptor Binds/Activates ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Intrinsic Pathway Apoptosis Apoptosis Caspase3->Apoptosis Mito->Bax

Caption: Hypothetical signaling pathway for this compound.

Application Notes and Protocols for In Vitro Testing of Diterpene Triepoxides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the in vitro evaluation of the anticancer properties of diterpene triepoxides, using triptolide as a representative compound due to the extensive available research. Triptolide, a natural product isolated from Tripterygium wilfordii, has demonstrated potent antitumor effects across a range of cancer cell lines.[1][2][3] These compounds are known to induce apoptosis and cause cell cycle arrest by modulating various signaling pathways.[1][2] The following protocols are designed to offer a comprehensive framework for researchers investigating the efficacy and mechanism of action of similar compounds.

Data Presentation: Summary of Quantitative Data

The following tables summarize the dose-dependent effects of triptolide on various cancer cell lines as reported in the literature. This data serves as a reference for expected outcomes when testing similar diterpene triepoxides.

Table 1: Cytotoxicity of Triptolide (IC50 Values)

Cancer Cell LineIC50 ConcentrationIncubation TimeAssay Method
Melanoma (SK-MEL-5, SK-MEL-28)~20-40 nM24, 48, 72, 96 hCCK-8
Gastric Cancer (BGC-823, SGC-7901)Varies (Dose-dependent)24, 48, 72 hMTT
Breast Cancer (MDA-MB-231, BT-474, MCF7)~10-50 nM48 hHoechst 33258 Staining
Colon Cancer (HCT116, HT29)Dose-dependentNot SpecifiedNot Specified

Table 2: Effect of Triptolide on Apoptosis

Cancer Cell LineTreatment ConcentrationApoptotic RateMethod
Breast Cancer (MDA-MB-231, BT-474, MCF7)50 nM~80%Hoechst 33258 Staining
Acute Lymphoblastic LeukemiaNot SpecifiedIncreasedNot Specified
Colon CancerLow ConcentrationsInduces ApoptosisCaspase Activation, Annexin Positivity

Table 3: Effect of Triptolide on Cell Cycle

Cancer Cell LineTreatment ConcentrationEffect on Cell Cycle
Colon CancerHigher ConcentrationsG1 Arrest
B16 Melanoma CellsNot SpecifiedG1 Arrest
Human Lung Cancer CellsNot SpecifiedG2/M Arrest

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4][5][6]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Strychnistenolide or other test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][7]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570-590 nm using a microplate reader.[7]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating with the test compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.[10]

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][11]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within 1 hour.[8][11]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][12][13][14]

Materials:

  • Treated and untreated cancer cells

  • Phosphate Buffered Saline (PBS)

  • Cold 70% ethanol[10][12][13][14]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[10][12]

  • RNase A solution (e.g., 100 µg/mL in PBS)[12]

  • Flow cytometer

Procedure:

  • Harvest approximately 1-2 x 10^6 cells per sample.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells.[10][12][14]

  • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[12][13]

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet.[12][14]

  • Wash the cells twice with PBS.[12]

  • Resuspend the cell pellet in PI staining solution containing RNase A.[12]

  • Incubate for 15-30 minutes at room temperature in the dark.[14]

  • Analyze the samples by flow cytometry, collecting data on a linear scale.[12][14]

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compound.[15][16][17][18]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., β-catenin, p-Src, p-ERK, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in ice-cold lysis buffer.[18]

  • Determine the protein concentration of each lysate.[18]

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[18]

  • Separate the proteins by SDS-PAGE.[18]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Wash the membrane three times with TBST.[16]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_protein_analysis Mechanism of Action cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle_Assay Cell_Lysis Cell Lysis Treatment->Cell_Lysis IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution Western_Blot Western Blot Cell_Lysis->Western_Blot Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Caption: Experimental workflow for in vitro testing of this compound.

Signaling_Pathways cluster_triptolide Triptolide cluster_wnt Wnt/β-catenin Pathway cluster_src Src-ERK Pathway cluster_apoptosis Cellular Effects Triptolide Triptolide Beta_Catenin β-catenin Triptolide->Beta_Catenin Inhibits Src Src Triptolide->Src Inhibits Apoptosis Apoptosis Triptolide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Triptolide->Cell_Cycle_Arrest Wnt Wnt Wnt->Beta_Catenin Beta_Catenin->Apoptosis ERK ERK Src->ERK ERK->Cell_Cycle_Arrest

Caption: Signaling pathways modulated by triptolide in cancer cells.

References

Application Notes and Protocols for the Quantification of Strychnine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of strychnine alkaloids in plant extracts and pharmaceutical formulations.[1][2] This method offers good sensitivity, and reproducibility for routine analysis. The principle involves separating the analyte of interest from a complex mixture using a liquid chromatographic column, followed by detection based on its ultraviolet absorbance.

Experimental Protocol:

a. Sample Preparation (for Strychnos nux-vomica leaf extract):

  • Weigh 500 mg of the dried plant extract.[1]

  • Dissolve the extract in a 10 ml volumetric flask using methanol.[1]

  • Perform solvent extraction repeatedly until the solvent is colorless.[1]

  • Concentrate the hydroethanolic plant extract using a rotary evaporator at 45-50 °C.[1]

  • Dissolve the resulting residue in methanol for HPLC analysis.[1]

b. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.[1]

  • Column: Phenomenex-ODS column (250mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Methanol, water, and diethylamine (55:45:0.2 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detector Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.[1]

c. Quantification: Quantification is typically performed using an external standard method.[3] A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Plant Extract p2 Dissolve in Methanol p1->p2 p3 Solvent Extraction p2->p3 p4 Concentrate (Rotary Evaporator) p3->p4 p5 Reconstitute in Methanol p4->p5 a1 Inject Sample p5->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection (260 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (External Standard) d1->d2

Caption: Workflow for quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[4] For alkaloids like strychnine, it provides high sensitivity and specificity.[5][6] The method involves separating compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.

Experimental Protocol:

a. Sample Preparation (for biological fluids):

  • Employ a two-phase hollow fiber liquid-phase microextraction (HF-LPME) for preconcentration and determination of strychnine in biological fluids.[5]

  • Optimize extraction parameters such as extraction time, pH, and ionic strength.[5]

b. Instrumentation and Analytical Conditions:

  • GC-MS System: Shimadzu GC-MS-QP2010 or equivalent.[1]

  • Column: Restek-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 min.[1]

    • Ramp 1: 10°C/min to 150°C, hold for 8 min.[1]

    • Ramp 2: 8°C/min to 250°C, hold for 2 min.[1]

    • Ramp 3: 10°C/min to 280°C, hold for 29.5 min.[1]

  • Injector Temperature: 280°C.[1]

  • Injection Volume: 2 µL.[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

c. Identification and Quantification: Identification of compounds is achieved by comparing their mass spectra with reference spectra in a library such as the National Institute of Standards and Technology (NIST) library.[1] Quantification is performed using a calibration curve generated from standards.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Liquid-Phase Microextraction p2 Evaporation & Reconstitution p1->p2 a1 Inject into GC p2->a1 a2 Gas Chromatographic Separation a1->a2 a3 Electron Impact Ionization a2->a3 a4 Mass Spectrometry Detection a3->a4 d1 Mass Spectra Analysis (NIST) a4->d1 d2 Quantification (SIM) d1->d2

Caption: Workflow for quantification by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of compounds in complex matrices such as plasma and tissue.[3][7] This technique is particularly suitable for non-volatile compounds and provides excellent specificity through multiple reaction monitoring (MRM).[3]

Experimental Protocol:

a. Sample Preparation (for rat plasma):

  • Pretreat plasma samples by simple protein precipitation with methanol.[7]

  • Use an internal standard, such as ephedrine hydrochloride, for accurate quantification.[7]

b. Instrumentation and Analytical Conditions:

  • LC-MS/MS System: A system equipped with an electrospray ionization (ESI) source.

  • Column: ZORBAX Eclipse XDB-C18 (2.1 x 150mm, 3.5µm).[7]

  • Mobile Phase: Gradient elution with methanol and 10mM ammonium acetate (adjusted to pH 4.0 with formic acid).[7]

  • Ionization Mode: Positive ion electrospray ionization (ESI).[3][7]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.[3][7]

c. Quantification: Quantification is achieved using the MRM mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This provides high specificity and reduces matrix interference.

Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Protein Precipitation p2 Add Internal Standard p1->p2 p3 Centrifugation p2->p3 p4 Collect Supernatant p3->p4 a1 Inject into LC p4->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem MS (MRM) a3->a4 d1 Peak Integration (MRM) a4->d1 d2 Quantification (Internal Standard) d1->d2

Caption: Workflow for quantification by LC-MS/MS.

Quantitative Data Summary for Strychnine and Brucine

The following table summarizes the quantitative parameters obtained from the analysis of strychnine and brucine using various analytical techniques. These values can serve as a reference for the development of a quantitative method for Strychnistenolide.

Analytical TechniqueAnalyteLinearity RangeLimit of Detection (LOD)Reference
HPLC-UV StrychnineNot SpecifiedNot Specified[1]
BrucineNot SpecifiedNot Specified[1]
GC-MS Strychnine2.5 µg/mL - 25 µg/mL (approx.)2.5 µg/mL (approx.)[4]
LC-MS/MS Strychnine0.002 - 2.0 µg/g0.06 ng/g (nephritic tissue)[3]
Brucine0.002 - 2.0 µg/g0.03 ng/g (nephritic tissue)[3]
Strychnine0.510 - 306.3 ng/mLNot Specified[7]
Brucine0.510 - 306.3 ng/mLNot Specified[7]

Note: The reported values are highly dependent on the matrix and the specific experimental conditions.

Method Validation Considerations

For the development of a robust and reliable quantitative method for this compound, a thorough method validation is crucial. Key validation parameters to be assessed include:[8][9][10][11][12]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

References

Application Notes and Protocols: Synthesis of Strychnistenolide Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of Strychnistenolide derivatives. This compound, a complex indole alkaloid structurally related to strychnine, presents a compelling scaffold for the development of novel therapeutic agents. This guide outlines a representative synthetic strategy for the preparation of a diverse library of this compound analogs, enabling comprehensive SAR exploration. Detailed protocols for key biological assays to evaluate the derivatives as modulators of P-glycoprotein (Pgp) and glycine receptors are provided. The presented data and methodologies aim to facilitate the discovery of potent and selective this compound-based compounds for further drug development.

Introduction

This compound and its parent compound, strychnine, belong to the Strychnos family of alkaloids, which have garnered significant attention for their potent biological activities. While strychnine is well-known for its toxicity due to its action as a glycine receptor antagonist, modifications to its intricate heptacyclic structure can lead to derivatives with novel pharmacological profiles. Recent research has explored the potential of Strychnos alkaloids as multidrug resistance (MDR) reversal agents by targeting efflux pumps like P-glycoprotein (Pgp). This document focuses on the systematic synthesis of this compound derivatives and the subsequent evaluation of their biological activity to establish a clear structure-activity relationship.

Synthesis of this compound Derivatives

A general synthetic strategy for the preparation of this compound derivatives is outlined below. This approach allows for the introduction of diverse functional groups at key positions to probe the chemical space and understand the structural requirements for biological activity.

General Synthetic Scheme

The synthesis commences from a common intermediate, the Wieland-Gumlich aldehyde, which can be accessed through various established routes. The final steps involve the formation of the lactone ring characteristic of this compound and subsequent derivatization.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_final Final Products start Wieland-Gumlich Aldehyde step1 Step 1: Elongation of side chain start->step1 Reagents A step2 Step 2: Lactonization step1->step2 Reagents B step3 This compound Core step2->step3 deriv1 Modification at Aromatic Ring step3->deriv1 deriv2 Modification at Lactone Ring step3->deriv2 deriv3 Modification at Basic Nitrogen step3->deriv3 final_products Library of This compound Derivatives deriv1->final_products deriv2->final_products deriv3->final_products

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Representative Synthesis of a this compound Analog

This protocol describes a representative synthesis of a this compound derivative starting from the Wieland-Gumlich aldehyde.

Materials:

  • Wieland-Gumlich aldehyde

  • Appropriate Wittig reagent or equivalent for side chain elongation

  • Oxidizing agent (e.g., Jones reagent, PCC)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether

  • Reagents for derivatization (e.g., substituted arylboronic acids for Suzuki coupling, alkyl halides for N-alkylation)

  • Standard laboratory glassware and purification equipment (flash chromatography system)

Procedure:

  • Side Chain Elongation: To a solution of the Wieland-Gumlich aldehyde in THF, add the appropriate phosphorus ylide (Wittig reagent) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the elongated alkene intermediate.

  • Lactonization: The alkene intermediate is dissolved in a suitable solvent like acetone. Jones reagent is added dropwise at 0 °C, and the reaction is stirred for 4 hours. The reaction is quenched with isopropanol, and the mixture is filtered through a pad of Celite. The filtrate is concentrated, and the residue is partitioned between water and DCM. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to afford the this compound core structure.

  • Derivatization (Example: N-Alkylation): To a solution of the this compound core in DMF, add potassium carbonate and the desired alkyl halide. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final derivative is purified by preparative HPLC.

Characterization: The structure and purity of the synthesized derivatives should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[1]

Structure-Activity Relationship (SAR) Studies

The synthesized this compound derivatives are subjected to a panel of biological assays to determine their activity and establish a clear SAR. The following sections detail the protocols for evaluating the compounds as modulators of P-glycoprotein and as ligands for the glycine receptor.

SAR of Strychnine Analogs at Glycine Receptors

As a starting point for understanding the SAR of this compound derivatives, the activity of closely related strychnine analogs at human α1 and α1β glycine receptors provides valuable insights. A study on nine strychnine derivatives revealed key structural features for antagonistic potency.[2]

CompoundModificationIC50 (µM) at α1 Glycine Receptor
StrychnineParent Compound0.02
IsostrychnineIsomerization1.6
NeostrychnineIsomerization> 100
StrychnidineReduction of lactam> 100
21,22-dihydro-21-hydroxy-22-oxo-strychnineHydration of C21=C22 bond> 100

Key SAR Observations:

  • The lactam moiety is crucial for high antagonistic potency at glycine receptors.[2]

  • The C(21)=C(22) double bond is essential for high affinity.[2]

  • Isomerization at the C-16 position (isostrychnine) significantly reduces potency.

Evaluation of P-glycoprotein (Pgp) Interaction

Principle: Pgp is an ATP-dependent efflux pump. The binding and transport of substrates stimulate its ATPase activity. This assay measures the rate of ATP hydrolysis in the presence of the test compounds.

Protocol:

  • Reagents: Recombinant human Pgp membranes, MgATP, sodium orthovanadate (a Pgp inhibitor), and a phosphate detection reagent (e.g., Pgp-Glo™ Assay System).

  • Procedure:

    • In a 96-well plate, incubate 25 µg of Pgp membranes with the test compound at various concentrations.

    • Include controls: a positive control (e.g., verapamil) and a negative control with sodium orthovanadate to determine the basal ATPase activity.

    • Initiate the reaction by adding 5 mM MgATP and incubate at 37 °C for 40 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate released using a suitable detection reagent and a luminometer or spectrophotometer.

  • Data Analysis: The change in luminescence or absorbance is proportional to the amount of ATP hydrolyzed. The net ATPase activity stimulated by the compound is calculated by subtracting the basal activity.

Principle: Pgp contains tryptophan residues that have intrinsic fluorescence. The binding of a ligand to Pgp can cause a conformational change that quenches this fluorescence. The degree of quenching can be used to determine the binding affinity (Kd).

Protocol:

  • Reagents: Purified Pgp, buffer (e.g., Tris-HCl with a mild detergent), and the test compounds.

  • Procedure:

    • In a quartz cuvette, add a solution of purified Pgp.

    • Measure the baseline tryptophan fluorescence (excitation at ~295 nm, emission scan from 300-400 nm).

    • Titrate the Pgp solution with increasing concentrations of the test compound, recording the fluorescence spectrum after each addition.

  • Data Analysis: The fluorescence intensity at the emission maximum is plotted against the ligand concentration. The data is fitted to a binding isotherm to calculate the dissociation constant (Kd).

Signaling Pathway Visualization

Strychnine and its derivatives are known to act as antagonists of the glycine receptor, an ionotropic receptor that mediates inhibitory neurotransmission in the central nervous system. By blocking the action of glycine, these compounds can lead to neuronal hyperexcitability.

Glycine_Receptor_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Inhibitory Neuron glycine_vesicle Glycine Vesicles glycine Glycine presynaptic_neuron->glycine Action Potential (Release) glycine_receptor Glycine Receptor (Ion Channel) glycine->glycine_receptor Binds to chloride_influx Cl- Influx glycine_receptor->chloride_influx Opens hyperpolarization Hyperpolarization (Inhibition) chloride_influx->hyperpolarization Causes This compound This compound Derivative This compound->glycine_receptor Blocks

Caption: Antagonistic action of this compound derivatives on the Glycine Receptor signaling pathway.

Conclusion

The synthetic strategies and experimental protocols detailed in this document provide a framework for the systematic investigation of this compound derivatives. By generating a library of analogs and evaluating their biological activities, researchers can elucidate the structure-activity relationships governing their interactions with key biological targets such as P-glycoprotein and glycine receptors. This knowledge is crucial for the rational design of more potent and selective compounds with therapeutic potential. The provided diagrams and tables serve as valuable tools for visualizing complex biological processes and summarizing key data, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for Determining the Mechanism of Action of Strychnostenolide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Strychnostenolide is a novel compound with potential therapeutic applications. Understanding its mechanism of action at the cellular level is crucial for its development as a drug candidate. These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the cytotoxic and cytostatic effects of Strychnostenolide, identify its molecular targets, and characterize its impact on key cellular processes. The following protocols are foundational for investigating a novel compound's interaction with biological systems.

Section 1: Initial Cytotoxicity Screening

The first step in characterizing the biological activity of Strychnostenolide is to determine its effect on cell viability. A dose-response cytotoxicity assay is essential to identify the concentration range over which the compound exhibits biological activity and to calculate the half-maximal inhibitory concentration (IC50).

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Strychnostenolide stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Strychnostenolide in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Strychnostenolide concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Strychnostenolide concentration to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity of Strychnostenolide
Cell LineIncubation Time (h)IC50 (µM)
HeLa2450
4825
7212
A54924>100
4875
7240
MCF-72480
4845
7220

Section 2: Investigating the Mode of Cell Death

Once the cytotoxic effect of Strychnostenolide is established, the next step is to determine whether it induces apoptosis (programmed cell death) or necrosis.

Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3][4] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Materials:

  • Cells treated with Strychnostenolide at IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with Strychnostenolide as described for the cytotoxicity assay. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation: Hypothetical Apoptosis Induction by Strychnostenolide in HeLa Cells (48h)
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control9523
Strychnostenolide (25 µM)602515
Strychnostenolide (50 µM)304525
Staurosporine (1 µM)106030

Visualization: Apoptosis Assay Workflow

G Workflow for Apoptosis Detection A Seed and Treat Cells with Strychnostenolide B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify Cell Populations (Viable, Apoptotic, Necrotic) D->E

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Section 3: Cell Cycle Analysis

To determine if Strychnostenolide affects cell proliferation by causing cell cycle arrest, a cell cycle analysis can be performed. This is commonly done by staining the DNA of the cells with a fluorescent dye and analyzing the cell population by flow cytometry.[5][6]

Cell Cycle Analysis Protocol (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Materials:

  • Cells treated with Strychnostenolide at IC50 concentration for 24 hours.

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Effect of Strychnostenolide on HeLa Cell Cycle Distribution (24h)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control553015
Strychnostenolide (50 µM)202555

Visualization: Cell Cycle Analysis Logic

G Logic of Cell Cycle Analysis by DNA Content cluster_arrest Potential Arrest Point G1 G0/G1 Phase (2N DNA) S S Phase (2N to 4N DNA) G1->S DNA Synthesis G2M G2/M Phase (4N DNA) S->G2M G2M_arrest G2/M Arrest by Strychnostenolide S->G2M_arrest G2M->G1 Mitosis

Caption: Cell cycle progression and a hypothetical G2/M arrest point.

Section 4: Elucidating Signaling Pathways

To identify the molecular targets of Strychnostenolide, it is essential to investigate its effects on key signaling pathways involved in cell survival, proliferation, and apoptosis.

Western Blotting Protocol for Key Signaling Proteins

Western blotting can be used to detect changes in the expression and phosphorylation status of proteins in critical signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. For instance, a decrease in phosphorylated Akt (p-Akt) or ERK (p-ERK) could suggest inhibition of these pro-survival pathways. An increase in cleaved caspase-3 would confirm the induction of apoptosis.

Materials:

  • Cells treated with Strychnostenolide.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Separate protein lysates by SDS-PAGE.

  • Western Blotting: Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation: Hypothetical Western Blot Analysis in HeLa Cells
ProteinVehicle Control (Relative Intensity)Strychnostenolide (50 µM) (Relative Intensity)
p-Akt (Ser473)1.00.3
Total Akt1.01.0
p-ERK1/21.00.4
Total ERK1/21.01.1
Cleaved Caspase-31.04.5
β-actin1.01.0

Visualization: Hypothetical Signaling Pathway Affected by Strychnostenolide

G Hypothetical Signaling Pathway Inhibition Strychnostenolide Strychnostenolide PI3K PI3K Strychnostenolide->PI3K ERK ERK Strychnostenolide->ERK Caspase3 Caspase-3 Strychnostenolide->Caspase3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Caspase3 ERK->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed inhibition of pro-survival pathways by Strychnostenolide.

This document provides a foundational set of protocols and a framework for the initial investigation into the mechanism of action of Strychnostenolide. The hypothetical data and visualizations illustrate how the results from these assays can be interpreted to build a cohesive understanding of the compound's cellular effects. Further studies, such as target identification and in vivo experiments, will be necessary to fully elucidate the therapeutic potential of Strychnostenolide.

References

Protocols for Dissolving and Storing Strychnistenolide: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation and storage of investigational compounds are paramount to ensure experimental reproducibility and the integrity of results. This document provides detailed application notes and protocols for the dissolution and storage of Strychnistenolide, a sesquiterpenoid of interest in various research fields.

Introduction

This compound is a naturally occurring sesquiterpenoid that has garnered attention for its potential biological activities. Proper handling, including dissolution and storage, is critical to maintain its chemical stability and biological potency. These protocols outline the recommended solvents, procedures for preparing stock solutions, and best practices for short-term and long-term storage.

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]Common solvent for preparing high-concentration stock solutions for in vitro assays.
AcetoneSoluble[1]A volatile organic solvent suitable for various applications.
ChloroformSoluble[1]Halogenated solvent; use with appropriate safety precautions.
Dichloromethane (DCM)Soluble[1]Halogenated solvent; use with appropriate safety precautions.
Ethyl AcetateSoluble[1]An ester-based solvent.

Dissolution Protocols

Due to the lack of specific solubility data, it is recommended to perform a small-scale solubility test to determine the approximate concentration that can be achieved in the chosen solvent.

Materials
  • This compound (solid powder)

  • Anhydrous DMSO, Acetone, Chloroform, Dichloromethane, or Ethyl Acetate

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic bath

  • Warming device (e.g., heat block or water bath set to 37°C)

Protocol for Preparing a Concentrated Stock Solution

This protocol describes the preparation of a stock solution, with steps to enhance solubility if needed.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to achieve the desired initial concentration.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken[1]:

    • Warming: Gently warm the tube or vial to 37°C for a few minutes.

    • Sonication: Place the tube or vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

G cluster_workflow This compound Stock Solution Preparation Workflow weigh Weigh this compound Powder add_solvent Add Chosen Solvent weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex check_solubility Check for Complete Dissolution vortex->check_solubility enhance_solubility Enhance Solubility (Warm/Sonicate) check_solubility->enhance_solubility No visual_inspection Visually Inspect Solution check_solubility->visual_inspection Yes enhance_solubility->vortex filter Filter Sterilize (Optional) visual_inspection->filter aliquot Aliquot for Storage filter->aliquot

References

Application of Strychnistenolide in Natural Product Libraries: A Focus on the Bioactive Potential of Lindera aggregata

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strychnistenolide, a sesquiterpene lactone isolated from the roots of Lindera aggregata (also known as Lindera strychnifolia), represents a class of natural products with significant potential for drug discovery and development.[1][2][3] While specific bioactivity data for this compound is currently limited in publicly available research, the rich phytochemical profile of Lindera aggregata and the known biological activities of its other constituents provide a strong basis for its inclusion and application in natural product libraries. This document outlines the potential applications of this compound and related compounds from Lindera aggregata, supported by available data on analogous compounds and detailed protocols for screening and characterization.

Extracts and purified compounds from Lindera aggregata have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects.[4][5][6] These activities are often attributed to the diverse array of secondary metabolites present in the plant, particularly sesquiterpenoids and alkaloids.

Potential Applications in Natural Product Libraries

Natural product libraries featuring this compound and other constituents of Lindera aggregata can be invaluable tools for high-throughput screening campaigns targeting various disease areas.

  • Anti-inflammatory Drug Discovery: Given the traditional use of Lindera aggregata in treating inflammatory conditions, libraries containing its compounds can be screened for inhibitors of key inflammatory pathways.

  • Oncology Research: The cytotoxic and antiproliferative effects observed with extracts and isolated compounds from Lindera aggregata make this collection of molecules a valuable resource for identifying novel anticancer agents.

  • Neuroprotective Agent Screening: The neuroprotective properties associated with Lindera aggregata suggest that its constituent compounds could be screened for activity against neurodegenerative diseases.

  • Hepatoprotective Compound Identification: The demonstrated hepatoprotective effects of sesquiterpenoids from Lindera aggregata highlight the potential for discovering new agents to treat liver diseases.

Quantitative Data for Sesquiterpenoid Lactones from Lindera aggregata

Compound NameMolecular FormulaBioactivityEC₅₀ (μM)
Linderagalactone EC₁₅H₂₀O₄Hepatoprotective67.5
LinderaneC₁₅H₁₆O₄Hepatoprotective167.0
HydroxylindestenolideC₁₅H₂₀O₄Hepatoprotective42.4
LinderalactoneC₁₅H₁₆O₃Hepatoprotective98.0

Data sourced from a study on sesquiterpene lactones from the root tubers of Lindera aggregata.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening and evaluation of compounds from a Lindera aggregata natural product library.

Protocol 1: General Extraction of Sesquiterpenoid Lactones

This protocol provides a general method for the isolation of sesquiterpenoid lactones from the roots of Lindera aggregata, based on common phytochemical extraction techniques.

Materials:

  • Dried and powdered root tubers of Lindera aggregata

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Macerate the powdered plant material in methanol at room temperature for 72 hours. Repeat the extraction three times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and perform a liquid-liquid partition with n-hexane and then ethyl acetate.

  • Concentrate the ethyl acetate fraction, which is typically rich in sesquiterpenoid lactones.

  • Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Further purify the resulting fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Perform final purification of individual compounds, including this compound, by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).

  • Characterize the pure compounds using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: Hepatoprotective Activity Screening

This protocol is adapted from the methodology used to evaluate the hepatoprotective effects of sesquiterpenoid lactones from Lindera aggregata.[1]

Cell Line:

  • Human hepatoma cell line (HepG2)

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (e.g., this compound, dissolved in DMSO)

Procedure:

  • Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 250 μM and incubate for another 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells and determine the EC₅₀ value for each compound.

Visualizations

Signaling Pathway

Extracts from Lindera aggregata have been shown to modulate the IL-6/STAT3 signaling pathway, which is crucial in inflammation and cell proliferation.[4] The following diagram illustrates this pathway.

IL6_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Target Gene Expression Nucleus->Gene LA Lindera aggregata Extract LA->IL6 Inhibition Experimental_Workflow Plant Plant Material (Lindera aggregata) Extraction Extraction & Partition Plant->Extraction Fractions Crude Fractions Extraction->Fractions Chromatography Chromatographic Purification Fractions->Chromatography Compounds Pure Compounds (e.g., this compound) Chromatography->Compounds Screening High-Throughput Screening Compounds->Screening Hits Active 'Hits' Screening->Hits DoseResponse Dose-Response & IC50/EC50 Determination Hits->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

References

Troubleshooting & Optimization

Technical Support Center: Strychnistenolide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Strychnistenolide and related alkaloids from Strychnos species. Given that methodologies for isolating the specific compound this compound are not widely published, this guide is based on established and optimized protocols for the extraction of total alkaloids from Strychnos nux-vomica, the primary source of these molecules.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses common issues encountered during the extraction process that can lead to suboptimal yields and purity.

Q1: My overall yield of this compound is significantly lower than expected. What are the primary factors to investigate?

A: Low yield is a common problem stemming from several potential issues throughout the extraction workflow. The primary factors to investigate are the quality of the starting material, the preparation of the sample, the choice of solvent, and the extraction conditions.

  • Sample Preparation: Inefficient extraction often results from inadequate sample preparation. The plant material, typically seeds, must be finely ground to a large surface area to ensure the solvent can effectively penetrate the tissue and dissolve the target alkaloids.[1][2] For many procedures, a particle size smaller than 0.5 mm is recommended.[2]

  • Solvent Selection: The polarity and type of solvent are critical. Alkaloids in their free base form are generally soluble in organic solvents like chloroform, ether, and acetone, while their salt forms are more soluble in water and alcohols.[1][3] Ethanol, often in a 50-70% aqueous solution, is frequently used for initial extraction as it can dissolve both free bases and some alkaloidal salts.[4][5][6]

  • Extraction Parameters: Time, temperature, and the solid-to-liquid ratio must be optimized. Increasing temperature can enhance solvent viscosity and surface tension, accelerating extraction, but excessive heat can degrade thermolabile compounds.[7][8] Similarly, extending the extraction time or increasing the number of extraction cycles can improve yield but may not be time- or cost-effective.[1][2]

  • pH Control: During acid-base liquid-liquid extraction, precise pH control is crucial. To extract alkaloids from the aqueous acidic phase into an organic solvent, the pH must be raised sufficiently to convert the alkaloid salts to their free base form.[3][9] Incomplete conversion will result in the loss of product in the aqueous phase.

Q2: I am observing a significant amount of impurities in my crude extract. How can I improve selectivity?

A: High impurity levels complicate downstream purification. Improving selectivity involves both pre-extraction and post-extraction steps.

  • Defatting: Strychnos seeds contain oils that can be co-extracted, especially with nonpolar solvents. A pre-extraction step using a nonpolar solvent like hexane can remove these lipids without significantly affecting the target alkaloids.

  • Solvent System Optimization: The choice of solvent directly impacts which compounds are extracted. Using a moderately polar solvent system (e.g., 70% ethanol) can be more selective for alkaloids than highly polar or nonpolar solvents.[6]

  • Acid-Base Partitioning: A standard method to purify alkaloids is to perform a liquid-liquid extraction. The crude extract is dissolved in an acidic aqueous solution, which converts the basic alkaloids into their water-soluble salt forms. This solution is then washed with a nonpolar organic solvent (like dichloromethane or ether) to remove neutral and acidic impurities.[5] Afterward, the aqueous layer is basified, converting the alkaloids back to their free base form, which can then be extracted into an organic solvent.[5][9]

  • Modern Extraction Techniques: Techniques like Supercritical Fluid Extraction (SFE) using CO2 (sometimes with a co-solvent) can offer high selectivity and leave no residual solvent.[7]

Q3: My extraction seems inefficient, requiring multiple runs to deplete the plant material. How can I improve extraction efficiency?

A: Improving efficiency reduces time, solvent consumption, and cost.[10] Consider adopting modern extraction techniques that enhance the interaction between the solvent and the sample matrix.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which disrupts cell walls and accelerates solvent penetration.[11] UAE can significantly reduce extraction time and improve yield compared to simple maceration or reflux extraction.[6]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to rapid cell lysis and release of target compounds. This method is known for its high speed and efficiency.[7][12]

  • Accelerated Solvent Extraction (ASE): ASE, also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to maintain the solvent in a liquid state well above its boiling point.[2][8] This dramatically increases extraction efficiency, reduces solvent usage, and shortens extraction times.[8][13]

Q4: I am forming a persistent emulsion during the liquid-liquid extraction (acid-base wash) step. How can I resolve this?

A: Emulsions are a common and frustrating problem in liquid-liquid extractions, often caused by the presence of particulate matter or surfactants.

  • Reduce Agitation Intensity: Vigorous shaking or mixing is a primary cause of stable emulsions. Use gentle, repeated inversions of the separatory funnel instead of aggressive shaking.[14]

  • Addition of Salt: Adding a saturated solution of sodium chloride (brine) can help break an emulsion.[14] The salt increases the ionic strength of the aqueous phase, which can force the separation of the organic and aqueous layers.

  • Centrifugation: If the volume is manageable, centrifuging the emulsified mixture is a highly effective method for breaking the emulsion and achieving a clean phase separation.[5]

  • Filtration: Filtering the entire mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion by removing the particulate matter that may be stabilizing it.

Data Summary Tables

Table 1: Comparison of Conventional Solvent Systems and Extraction Conditions for Strychnos Alkaloids

ParameterMethod 1Method 2Method 3Source
Plant Material Strychnos nux-vomica Seed PowderStrychnos nux-vomica Seed PowderStrychnos nux-vomica Seed Powder[4][5]
Solvent 70% Ethanol90% Ethanol50% Ethanol[4]
Technique Heating RefluxHeating RefluxHeating Reflux[4][5]
Solid-Liquid Ratio 1:10 (g/mL)1:10 (g/mL)1:10 (g/mL)[4]
Extraction Time 1 hour2 hours1 hour[4]
Number of Extractions 324[4]
Post-Extraction Step Dissolution in 0.2-0.5 mol/L HClDissolution in 1 mol/L HClDissolution in 0.5 mol/L HCl[4][5]

Table 2: Impact of Modern Extraction Techniques on Alkaloid Yield and Time

TechniqueTypical TimeSolvent UsageYield ImprovementKey AdvantageSource
Ultrasound-Assisted (UAE) 20-40 minModerateSignificantReduced time, room temp operation[6][11]
Microwave-Assisted (MAE) < 15 minLow to ModerateHighVery fast, high efficiency[7][12]
Accelerated Solvent (ASE) 15-30 minLowHighAutomated, low solvent use[2][8]
Pulsed Electric Field (PEF) < 1 minModerateVery HighExtremely fast, non-thermal[12]

Visual Guides

G prep Sample Preparation (Grind Seeds) extr Solvent Extraction (e.g., 70% EtOH, Reflux) prep->extr filt Filtration & Concentration (Remove Solids, Evaporate Solvent) extr->filt acid Acidification (Dissolve in aq. HCl) filt->acid wash Purification Wash (Extract with Dichloromethane) acid->wash base Basification (Adjust pH > 10 with NaOH) wash->base Aqueous Phase waste1 Impurities wash->waste1 Organic Phase extr2 Final Extraction (Extract with Dichloromethane) base->extr2 final Drying & Concentration (Evaporate Solvent) extr2->final Organic Phase product Crude Alkaloid Extract final->product

Caption: General workflow for acid-base extraction of Strychnos alkaloids.

G start Low Yield Observed q1 Is sample finely ground (<0.5 mm)? start->q1 a1_yes Check Solvent System q1->a1_yes Yes a1_no Action: Grind Sample & Re-extract q1->a1_no No q2 Is solvent optimal? (e.g., 70% EtOH) a1_yes->q2 a2_yes Check Extraction Method q2->a2_yes Yes a2_no Action: Test Different Solvent Ratios q2->a2_no No q3 Is method efficient? (Maceration/Reflux) a2_yes->q3 a3_yes Check pH in LLE q3->a3_yes Yes a3_no Action: Use UAE/MAE/ASE for higher efficiency q3->a3_no No q4 Is aqueous phase pH > 10 before final extraction? a3_yes->q4 a4_no Action: Adjust pH with NaOH q4->a4_no No end Yield Optimized q4->end Yes

Caption: Troubleshooting flowchart for diagnosing low extraction yield.

Detailed Experimental Protocols

Protocol 1: Classical Acid-Base Extraction of Total Alkaloids from Strychnos Seed Powder

This protocol is a synthesized method based on common laboratory practices for alkaloid extraction.[4][5]

  • Sample Preparation: Weigh 100 g of dried Strychnos nux-vomica seeds and grind them into a coarse powder (approx. 40 mesh).

  • Initial Extraction:

    • Place the powder in a flask and add 1.5 L of 70% ethanol.[5]

    • Heat the mixture under reflux for 30-60 minutes.[4][5]

    • Filter the mixture while hot and collect the filtrate.

    • Repeat the extraction process on the solid residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all filtrates and concentrate them using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Acid-Base Purification:

    • Dissolve the crude extract in 200 mL of 1 mol/L hydrochloric acid (HCl).[5]

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic (lower) layer each time.

    • Adjust the pH of the remaining aqueous layer to approximately 12.0 using a 40% sodium hydroxide (NaOH) solution.[5] The solution will become cloudy as the alkaloid free bases precipitate.

    • Extract the alkaline solution six times with 100 mL of dichloromethane.[5] The alkaloids will move into the organic phase.

  • Final Steps:

    • Combine all dichloromethane extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the total alkaloid fraction as a dry powder.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE) for Enhanced Efficiency

This protocol incorporates modern technology to improve upon the classical method.[6]

  • Sample Preparation: Weigh 20 g of finely pulverized Strychnos nux-vomica seed powder.

  • Ultrasonic Extraction:

    • Place the powder in a 500 mL beaker and add 400 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).[6]

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 20-30 minutes at a controlled temperature of 60°C.[6]

  • Recovery:

    • After sonication, filter the mixture and collect the filtrate.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification: Proceed with the acid-base purification steps as described in Protocol 1 (steps 3 and 4).

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare the Strychnos seeds before extraction? A: The seeds should be thoroughly dried to a constant weight and then pulverized into a fine powder.[1] Grinding significantly increases the surface area available for solvent interaction, which is one of the most critical steps for ensuring an efficient extraction.[2]

Q: How does temperature affect the extraction of this compound? A: Increased temperature generally improves extraction efficiency by lowering solvent viscosity and increasing the solubility and diffusion rates of the target compounds.[8][15] However, excessively high temperatures can lead to the degradation of thermolabile alkaloids and the co-extraction of unwanted compounds. For reflux extraction, the boiling point of the solvent is used. For advanced methods like ASE, temperatures around 100-130°C may be optimal.[8]

Q: Can I use a different solvent than ethanol or methanol? A: Yes. The choice of solvent depends on the specific properties of the target alkaloid.[1] While ethanol and methanol are common due to their ability to extract a broad range of alkaloids, other solvents like chloroform, dichloromethane, or ethyl acetate can also be used, particularly for the free base forms.[16] The selection should be based on polarity, selectivity, and safety.[10]

Q: How do I remove the highly toxic strychnine from my total alkaloid extract to enrich other compounds? A: A method to reduce strychnine content relies on its lower solubility in 50% ethanol compared to other alkaloids like brucine.[5] By dissolving the total alkaloid fraction (TAF) in 50% ethanol and then concentrating the solution under reduced pressure, much of the strychnine will precipitate out.[5][9] The solution can then be cooled and centrifuged to separate the strychnine-rich precipitate from the supernatant containing a modified total alkaloid fraction (MTAF) with a lower strychnine concentration.[5]

References

Technical Support Center: Strychnistenolide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of strychnistenolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

A1: Peak tailing for this compound, a basic alkaloid compound, is most frequently caused by secondary interactions with the stationary phase. The primary cause is the interaction between the basic analyte and acidic silanol groups on the surface of the silica-based column packing material.[1][2] These silanol groups can become ionized (negatively charged) at moderate pH levels, leading to strong ionic interactions with the positively charged basic analyte, which results in multiple retention mechanisms and a tailed peak shape.[3][2] Other potential causes include column contamination, column overload, or issues with the mobile phase composition.[4]

Q2: How does the mobile phase pH influence the peak shape of this compound?

A2: Mobile phase pH is a critical factor for achieving good peak symmetry for basic compounds like this compound.[5] If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[5] To minimize tailing from silanol interactions, it is recommended to operate at a low pH (e.g., pH ≤ 2.5 or 3).[3][6] At low pH, the silanol groups are fully protonated (neutral), and the basic analyte is fully protonated (positively charged), minimizing the undesirable secondary ionic interactions and promoting a single retention mechanism.[3]

Q3: My this compound peak is tailing, but other compounds in my sample look fine. Could the column be the issue?

A3: Yes, if only the basic analyte peak is tailing, it strongly suggests an issue with the column chemistry. Over time, the stationary phase of a column can degrade, particularly the end-capping that is designed to shield the residual silanol groups.[2] This exposes more active silanol sites, leading to increased tailing for basic compounds. Other column-related problems that can cause tailing for all peaks include a partially blocked inlet frit or the formation of a void at the column head.[7] You can often fix a blocked frit by backflushing the column.[7] If a guard column is being used, it may have failed and should be replaced.[7]

Q4: Can my sample preparation or injection parameters contribute to peak tailing?

A4: Absolutely. Two common factors are column overload and sample solvent effects.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often presents as a "right triangle" with a sloping tail.[7] To check for this, dilute your sample and inject it again to see if the peak shape improves.[4][7]

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the initial mobile phase, it can cause peak distortion, including splitting or tailing.[8] It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8]

Q5: What is an acceptable peak tailing factor, and how can I reduce it?

A5: An ideal, perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For many assays, a tailing factor of less than 1.5 is considered acceptable, although some methods may require a value below 1.2.[3] To reduce peak tailing, you can:

  • Lower the mobile phase pH: Use a buffer to maintain a pH below 3.[6]

  • Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent on-column pH.[1]

  • Use a modern, high-purity, end-capped column: These columns have fewer active silanol groups and provide better peak shapes for basic compounds.[2][5]

  • Add a mobile phase modifier: While less common with modern columns, adding a small amount of a basic competitor like triethylamine (TEA) can mask silanol groups.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving this compound peak tailing.

G start This compound Peak Tailing (As > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks extra_column Check for extra-column volume (tubing, fittings) or partially blocked frit. check_all_peaks->extra_column all_tail check_overload Is peak shape concentration-dependent? check_all_peaks->check_overload one_tail all_tail YES fix_extra_column Action: Use narrow ID tubing. Reverse flush or replace column frit. extra_column->fix_extra_column end Symmetrical Peak (As < 1.2) fix_extra_column->end one_tail NO overload_issue Column Overload check_overload->overload_issue overload_yes chem_interactions Suspect Chemical Interactions (e.g., Silanol Groups) check_overload->chem_interactions overload_no overload_yes YES fix_overload Action: Reduce sample concentration or injection volume. overload_issue->fix_overload fix_overload->end overload_no NO optimize_mp Action 1: Optimize Mobile Phase - Lower pH to < 3 with buffer - Increase buffer strength chem_interactions->optimize_mp check_column Action 2: Evaluate Column - Use a modern, end-capped column - Perform column wash optimize_mp->check_column check_column->end

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Recommended HPLC Parameters & Protocols

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

This table is based on established methods for the related alkaloid, strychnine.[9][10][11]

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)Minimizes silanol interactions that cause tailing with basic compounds.[2][6]
Mobile Phase A 10-25 mM Potassium Phosphate or Ammonium Formate in WaterBuffers the mobile phase to suppress silanol activity.[1][11]
Mobile Phase B Acetonitrile or MethanolCommon reversed-phase organic solvents.[8]
pH Adjust Mobile Phase A to pH 2.5 - 3.5 with Phosphoric or Formic AcidEnsures complete protonation of this compound and suppresses silanol ionization.[6][11]
Detection UV, ~260 nmBased on typical detection wavelengths for strychnine.[11][12]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[11]
Column Temp. 25-35 °CEnsures reproducible retention times.
Sample Solvent Mobile Phase or Water/Acetonitrile mixtureAvoids peak distortion from solvent mismatch.[8]
Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Tailing

This protocol aims to suppress silanol interactions by adjusting the mobile phase pH and buffer strength.

  • Prepare Buffer: Prepare a 25 mM solution of an appropriate buffer salt (e.g., potassium phosphate monobasic or ammonium formate) in HPLC-grade water.

  • Adjust pH: While stirring, slowly add an acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer) to the buffer solution until the pH is between 2.5 and 3.0.

  • Filter Mobile Phase: Filter the aqueous mobile phase (A) and the organic mobile phase (B, e.g., acetonitrile) through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[7]

  • Equilibrate System: Equilibrate the HPLC column with your initial mobile phase composition (e.g., 90% A / 10% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and observe the peak shape.

  • Iterate if Necessary: If tailing persists, consider incrementally increasing the buffer concentration to 50 mM or slightly lowering the pH further (while staying within the column's recommended operating range).

Protocol 2: Column Cleaning and Regeneration

This protocol is for cleaning a reversed-phase column that may be contaminated or showing declining performance.

Note: Always disconnect the column from the detector to avoid contamination.

  • Initial Flush: Flush the column with your mobile phase without the buffer salts (e.g., Water/Acetonitrile mixture) for 10-15 column volumes to remove any precipitated buffer.

  • Organic Wash (for non-polar contaminants): Wash the column in the forward direction with 100% Acetonitrile or Methanol for 20-30 column volumes.

  • Strong Solvent Wash (for strongly retained contaminants): If tailing persists, a stronger wash may be needed. Sequentially wash the column with:

    • 100% Isopropanol (20 column volumes)

    • 100% Dichloromethane (DCM) (20 column volumes) - Ensure your HPLC system is compatible with DCM.

    • 100% Isopropanol (20 column volumes)

  • Re-equilibration: Before returning to your analytical method, you must re-equilibrate the column with your mobile phase. Start with an intermediate composition (e.g., 50% A / 50% B) before stepping back to your initial conditions. Equilibrate until the baseline is stable.

  • Test Performance: Inject a standard to re-evaluate column performance. If peak shape does not improve, the column may be permanently damaged and require replacement.[8]

References

Technical Support Center: Strychnistenolide NMR Parameter Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the natural product Strychnistenolide. Given the complexity of Strychnos alkaloids, acquiring high-quality NMR data requires careful parameter selection and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing very broad peaks in my ¹H NMR spectrum. What are the common causes and solutions?

A1: Peak broadening in the NMR spectrum of a complex molecule like this compound can stem from several factors. Here are the most common issues and their remedies:

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step. For complex samples, using a gradient-based shimming routine (topshim or equivalent) is highly recommended.[1]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.[1][2]

  • Incomplete Dissolution/Suspended Particles: If the sample is not fully dissolved or contains particulate matter, it will lead to a non-homogeneous sample environment and broad lines. Filter your sample through a small plug of glass wool directly into the NMR tube.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If suspected, washing the sample with a chelating agent may help, but this is an advanced procedure.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen the signals by moving out of the intermediate exchange regime.[1]

Q2: My signal-to-noise (S/N) ratio is very low, especially for the ¹³C spectrum. How can I improve it?

A2: Low sensitivity is a common challenge, particularly for ¹³C NMR due to the low natural abundance of the isotope. Consider the following optimization steps:

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase S/N by a factor of ~1.4. This is the most straightforward way to improve sensitivity, but it comes at the cost of longer experiment time.

  • Check Sample Concentration: Ensure you have a sufficient amount of material. While modern spectrometers are very sensitive, complex alkaloids often require a reasonable concentration for good ¹³C data.

  • Optimize Relaxation Delay (D1) and Pulse Angle: For ¹³C NMR, using a smaller flip angle (e.g., 30-45°) along with a shorter relaxation delay can significantly improve S/N over time compared to a standard 90° pulse with a long delay.

  • Use a Cryoprobe: If available, a cryogenically cooled probe provides a significant boost in sensitivity (typically 3-4x) and is highly recommended for challenging samples like natural products.

  • Consider Alternative Experiments: For protonated carbons, Distortionless Enhancement by Polarization Transfer (DEPT) or Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) experiments are much more sensitive than a standard ¹³C experiment.[3]

Q3: The signals in my ¹H NMR spectrum are heavily overlapped. What strategies can I use to resolve them?

A3: Signal overlap is a major challenge for polycyclic molecules like Strychnos alkaloids. The following approaches can help:

  • Use a Higher Field Spectrometer: The best way to increase spectral dispersion is to use an instrument with a higher magnetic field strength (e.g., moving from 500 MHz to 800 MHz). This spreads the signals out over a wider frequency range.

  • Try a Different Deuterated Solvent: Changing the solvent can induce different chemical shifts, potentially resolving overlapped signals. Solvents like deuterated benzene (C₆D₆), acetonitrile (CD₃CN), or methanol (CD₃OD) can produce very different spectra compared to the standard chloroform-d (CDCl₃).[1][4]

  • 2D NMR Experiments: Two-dimensional NMR is essential for resolving and assigning signals in complex molecules.

    • COSY (Correlation Spectroscopy): Spreads the ¹H spectrum into two dimensions, showing correlations between J-coupled protons. This helps trace out spin systems even when they overlap in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is extremely powerful for resolving proton signals by spreading them out over the much wider ¹³C chemical shift range.

Q4: Which deuterated solvent is best for this compound?

A4: The choice of solvent depends on sample solubility and the desired spectral characteristics.

  • Chloroform-d (CDCl₃): This is the most common starting point for many organic compounds due to its excellent dissolving power and relative inertness.[4]

  • Acetonitrile-d₃ (CD₃CN): Often used for polar compounds and can provide different chemical shift dispersion compared to CDCl₃.[3]

  • Methanol-d₄ (CD₃OD): A good choice for polar alkaloids. Protons attached to heteroatoms (e.g., -OH, -NH) will exchange with deuterium and disappear from the spectrum, which can be a useful diagnostic tool.[1]

  • DMSO-d₆: A highly polar solvent capable of dissolving a wide range of compounds, often used for peptides, carbohydrates, and other complex metabolites.[4]

It is often beneficial to test solubility in a few different deuterated solvents to find the one that provides the best resolution.[1]

Experimental Protocols & Parameter Tables

The following tables provide starting parameters for key NMR experiments for a molecule like this compound on a 500 MHz spectrometer. These should be used as a starting point and optimized based on the specific sample and instrument conditions.

Table 1: 1D NMR Acquisition Parameters
Parameter¹H NMR¹³C NMRDEPT-135
Pulse Program zg30zgpg30dept135
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Pulse Angle (p1) 30°30°135°
Acquisition Time (aq) ~2-3 s~1-1.5 s~1-1.5 s
Relaxation Delay (d1) 1-2 s2 s2 s
Number of Scans (ns) 8-161024-4096256-512
Spectral Width (sw) 12-16 ppm220-240 ppm220-240 ppm
Table 2: 2D NMR Acquisition Parameters
ParametergCOSYgHSQCgHMBC
Pulse Program cosygpmfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans (ns) 2-44-88-16
Relaxation Delay (d1) 1.5-2 s1.5-2 s1.5-2 s
¹H Spectral Width (sw F2) 12-16 ppm12-16 ppm12-16 ppm
¹³C Spectral Width (sw F1) N/A160-180 ppm220-240 ppm
¹J C-H Coupling N/A145 HzN/A
Long-Range Coupling N/AN/A8 Hz
Data Points (F2 x F1) 2k x 2561k x 2562k x 256

Key Experimental Methodologies

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~1-5 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution into a clean 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity (narrow, symmetric solvent peak).

  • Parameter Optimization: Load a standard proton experiment. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). Adjust the receiver gain (rga).

  • Acquisition: Acquire the spectrum using a sufficient number of scans to achieve a good S/N ratio (typically 8-16 scans).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Standard ¹³C{¹H} NMR Acquisition
  • Sample Preparation: A more concentrated sample (~10-20 mg) is preferable for ¹³C NMR.

  • Instrument Setup: Lock and shim as for the ¹H experiment.

  • Parameter Optimization: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30). Set the spectral width to cover all expected carbon signals (e.g., 0-220 ppm). Adjust the receiver gain. Use a sufficient number of scans (often >1024) for good sensitivity. A relaxation delay of 2 seconds is a good starting point.

  • Acquisition & Processing: Acquire and process the data. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D HSQC Acquisition (for ¹H-¹³C one-bond correlations)
  • Setup: Acquire and process a ¹H spectrum first to determine the correct spectral width.

  • Parameter Optimization: Load a gradient-selected, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.2). Set the ¹H (F2) and ¹³C (F1) spectral widths appropriately. The central parameter is the one-bond coupling constant, which is typically set to an average value of 145 Hz for organic molecules.

  • Acquisition: The experiment time will depend on the number of scans and the number of increments in the indirect (F1) dimension. A typical experiment may take 30 minutes to a few hours.

  • Processing: Process the 2D data using appropriate window functions, Fourier transformation, and phasing in both dimensions. The resulting spectrum will show positive peaks for CH and CH₃ groups and negative peaks for CH₂ groups.

Visual Workflow and Logic Diagrams

NMR_Optimization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~5-10 mg in ~0.6 mL Solvent Filter Filter into NMR Tube Prep->Filter LockShim Lock & Shim Filter->LockShim Insert Sample H1_acq Acquire ¹H Spectrum (ns=16, d1=1s) LockShim->H1_acq C13_acq Acquire ¹³C & DEPT (ns=1024, d1=2s) H1_acq->C13_acq D2_acq Acquire 2D Spectra (COSY, HSQC, HMBC) C13_acq->D2_acq Process Process & Reference 1D and 2D Data D2_acq->Process Assign Assign Resonances Process->Assign Structure Structure Elucidation Assign->Structure Troubleshooting_Tree Start Initial Spectrum Acquired Problem What is the main issue? Start->Problem BroadPeaks Broad Peaks Problem->BroadPeaks LowSN Low Signal-to-Noise Problem->LowSN Overlap Signal Overlap Problem->Overlap Sol_Shim Re-shim using gradient methods BroadPeaks->Sol_Shim Check field homogeneity Sol_Scans Increase Number of Scans (ns) LowSN->Sol_Scans Most direct solution Sol_Solvent Try a different deuterated solvent Overlap->Sol_Solvent To alter shifts Sol_Dilute Dilute sample or check solubility Sol_Shim->Sol_Dilute If still broad Sol_Temp Acquire at different temperature Sol_Dilute->Sol_Temp If still broad Sol_Cryo Use a Cryoprobe if available Sol_Scans->Sol_Cryo For significant boost Sol_2D Run 2D experiments (HSQC, COSY) Sol_Solvent->Sol_2D For best resolution

References

Technical Support Center: Strychnistenolide Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Strychnistenolide. The information provided aims to address common challenges related to its solubility in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a sesquiterpenoid lactone with limited aqueous solubility. It is known to be soluble in several organic solvents. While specific quantitative data for this compound is not widely published, information on related compounds and general solubility principles for this class of molecules can provide guidance.

Q2: In which organic solvents is this compound reported to be soluble?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q3: What is the recommended starting solvent for preparing stock solutions of this compound for bioassays?

A3: Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro bioassays.

Q4: What are the potential issues with using DMSO in cell-based assays?

A4: While DMSO is an excellent solvent, it can exhibit cytotoxicity at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid affecting cell viability and experimental outcomes. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Q5: How can I improve the aqueous solubility of this compound for my bioassay?

A5: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents and complexation with cyclodextrins.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Decrease the final concentration of this compound. - Increase the final concentration of DMSO (while staying within the tolerated limit for your cell line). - Use a co-solvent: Prepare the final dilution in a mixture of your aqueous buffer/medium and a biocompatible organic solvent like ethanol (the final ethanol concentration should also be tested for cytotoxicity). - Utilize cyclodextrins: Formulate this compound with a suitable cyclodextrin to create an inclusion complex with improved water solubility.
Observed cytotoxicity in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the specific cell line being used.- Determine the maximum tolerated solvent concentration: Perform a dose-response experiment with the solvent alone to identify the highest concentration that does not significantly affect cell viability. - Reduce the final solvent concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for the final dilution, thereby lowering the final solvent concentration.
Inconsistent or non-reproducible results in bioassays. - Incomplete dissolution of this compound in the stock solution. - Precipitation of the compound over time in the stock solution or final assay plate. - Degradation of the compound. - Ensure complete dissolution of the stock solution: Use gentle warming and sonication if necessary. Visually inspect the solution for any particulate matter before use. - Prepare fresh dilutions for each experiment. - Store stock solutions appropriately: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Quantitative Solubility Data

The following table summarizes the available, though limited, quantitative solubility information for a compound identified as SH-42, which may or may not be identical to this compound. Researchers should use this data with caution and determine the solubility of their specific batch of this compound empirically.

Solvent SystemSolubilityRemarks
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 0.5 mg/mL (1.24 mM)Clear solution
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 0.5 mg/mL (1.24 mM)Clear solution
10% DMSO / 90% corn oil≥ 0.5 mg/mL (1.24 mM)Clear solution
DMSO5 mg/mL (12.42 mM)Requires sonication, warming, and heating to 60°C

Data is for a compound designated as SH-42 and should be considered as a reference only.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube thoroughly. If necessary, use a sonicator bath for 5-10 minutes or gentle warming (e.g., 37°C) to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Cytotoxicity Assay using MTT
  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated limit for the cell line. Include a vehicle control (medium with DMSO only) and a positive control for cell death.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Prepare Serial Dilutions in Culture Medium dissolve->dilute seed Seed Cells treat Treat Cells seed->treat dilute->treat incubate Incubate treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read calculate Calculate % Viability and IC50 read->calculate

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor ? Bcl2 Bcl-2 This compound->Bcl2 Inhibition? IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocation Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Bcl2->Bax Inhibits Apoptosis Apoptosis CytochromeC->Apoptosis Activates Caspases GeneTranscription Gene Transcription (Inflammation, Survival) NFkB_p50_p65_n->GeneTranscription

Caption: Plausible signaling pathways affected by this compound.

References

Preventing degradation of Strychnistenolide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Strychnistenolide

Introduction

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Proper handling and storage are critical to prevent degradation and obtain reliable experimental results. As specific stability data for this compound is limited, the following recommendations are based on the general properties of sesquiterpenoid lactones and best practices for handling sensitive natural products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Q1: I observed a decrease in the expected activity of my this compound sample. What could be the cause?

A1: A decrease in activity often suggests degradation of the compound. Several factors could contribute to this:

  • Improper Storage: Exposure to light, elevated temperatures, or oxygen can degrade sensitive compounds like sesquiterpenoid lactones.[1]

  • pH Instability: Your experimental buffer system might not be optimal. Some sesquiterpenoid lactones are unstable at neutral to alkaline pH, especially at physiological temperatures (37°C).[2]

  • Frequent Freeze-Thaw Cycles: If you are using a stock solution, repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot your stock solution into smaller, single-use volumes.

  • Contamination: Contamination of your sample or solvent with reactive substances can also lead to degradation.

Q2: My this compound sample, which was a white powder, has turned slightly yellow. Is it still usable?

A2: A color change is a visual indicator of potential chemical degradation. While the compound may not be completely degraded, its purity is compromised. It is strongly recommended to use a fresh, non-discolored sample for your experiments to ensure the validity of your results. The yellowing could be due to oxidation or photodegradation.[1][3]

Q3: I'm seeing unexpected peaks in my HPLC analysis of a stored this compound sample. What do these represent?

A3: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. To identify these, you would need to perform forced degradation studies and characterize the resulting products using techniques like LC-MS.[4] These unexpected peaks confirm that your current storage or handling conditions are not optimal.

Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: The solvent you are using may not be appropriate for the concentration of this compound.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation.

  • Contamination: The presence of insoluble impurities can also cause cloudiness.

Do not use a cloudy solution or a solution with a precipitate in your experiments. You should try to prepare a fresh solution in a suitable solvent system. If the problem persists, it may be indicative of compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at -20°C or lower.[5] For short-term storage, 2-8°C in a desiccator may be sufficient. Always date the container upon receipt and upon opening.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare stock solutions in a high-purity, anhydrous solvent in which this compound is readily soluble (e.g., DMSO, ethanol). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Q3: What factors can cause this compound to degrade?

A3: Based on its sesquiterpenoid lactone structure, this compound is likely susceptible to degradation by:

  • Hydrolysis: The lactone ring can be hydrolyzed, especially under basic conditions.[2]

  • Oxidation: Exposure to air can lead to oxidation.[1][3]

  • Photodegradation: UV light can cause degradation.[1]

  • Thermal Degradation: High temperatures can accelerate degradation.[3][6]

Q4: How can I assess the stability of this compound under my experimental conditions?

A4: To assess stability, you should perform a stability-indicating assay, typically using HPLC.[7][8] This involves analyzing your sample at different time points under your specific experimental conditions (e.g., in your cell culture media at 37°C) and monitoring for a decrease in the peak area of this compound and the appearance of any new peaks.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDurationRationale
Solid-20°C or lower, in a tightly sealed, light-resistant container with a desiccant.Long-termMinimizes thermal degradation, oxidation, and photodegradation. Prevents moisture absorption.[5]
Solid2-8°C, in a tightly sealed, light-resistant container within a desiccator.Short-termSuitable for frequently used material, but for no longer than a few weeks.
Stock Solution-20°C or -80°C in single-use aliquots.Long-termPrevents degradation from repeated freeze-thaw cycles and microbial contamination.

Table 2: Suggested Parameters for a Forced Degradation Study of this compound

Stress ConditionReagent/ConditionDurationTarget DegradationRationale
Acid Hydrolysis0.1 M HCl at 60°C2-8 hours5-20%To assess stability in acidic conditions and promote hydrolysis of acid-labile groups.[9][10]
Base Hydrolysis0.1 M NaOH at room temperature1-4 hours5-20%The lactone ring is likely susceptible to rapid base-catalyzed hydrolysis.[2][9]
Oxidation3% H₂O₂ at room temperature2-8 hours5-20%To identify potential oxidation products.[11]
Thermal60°C in a calibrated oven24-72 hours5-20%To evaluate the impact of elevated temperatures on the compound's stability.[3][6]
PhotolyticExpose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[12]As needed5-20%To assess the compound's sensitivity to light and identify potential photodegradation products.[1]

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.

  • Objective: To develop a quantitative HPLC method that can resolve the parent peak of this compound from any peaks generated during forced degradation studies.

  • Materials:

    • This compound reference standard

    • Forced degraded samples of this compound (from Table 2)

    • HPLC grade acetonitrile, methanol, and water

    • HPLC grade buffers (e.g., phosphate, acetate) and acids (e.g., formic acid, phosphoric acid)

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • HPLC system with a UV or PDA detector

  • Method Development Strategy:

    • Initial Conditions:

      • Mobile Phase: Start with a simple gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25°C

      • Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).

      • Injection Volume: 10 µL

    • Analysis of Samples: Inject the undegraded this compound standard and each of the forced degradation samples.

    • Evaluation of Chromatograms:

      • Assess the resolution between the parent peak and any degradation product peaks.

      • Check for peak purity of the parent peak in the stressed samples using a PDA detector.

      • Ensure a reasonable retention time for the parent peak.

    • Method Optimization:

      • If co-elution occurs, adjust the mobile phase gradient, pH (by changing the acid or using a buffer), or organic modifier (e.g., switch from acetonitrile to methanol).[7][13]

      • Adjusting the column temperature can also alter selectivity.[9]

      • If necessary, try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

    • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

This compound This compound (C15H18O4) Hydrolysis_Product Hydrolyzed Product (Opening of Lactone Ring) This compound->Hydrolysis_Product Base/Acid Oxidation_Product Oxidized Product (e.g., Epoxide Formation) This compound->Oxidation_Product Oxygen Photo_Product Photodegradation Product (e.g., Isomerization) This compound->Photo_Product Light (UV) Secondary_Degradation Secondary Degradation Products Hydrolysis_Product->Secondary_Degradation Oxidation_Product->Secondary_Degradation Photo_Product->Secondary_Degradation

Caption: Hypothetical degradation pathways for this compound.

cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome This compound This compound Sample Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal Stress This compound->Thermal Photolytic Photolytic Stress This compound->Photolytic HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Method Validate Analytical Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Storage Define Storage Conditions Pathway->Storage

Caption: Experimental workflow for forced degradation studies.

References

Addressing matrix effects in LC-MS analysis of Strychnistenolide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Strychnistenolide and related Strychnos alkaloids.

FAQs: Understanding Matrix Effects in this compound Analysis

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: The "matrix" refers to all components in a sample apart from the analyte of interest (this compound).[1] In biological samples like plasma or tissue extracts, this includes salts, lipids, proteins, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4]

Q2: Why is electrospray ionization (ESI) particularly susceptible to matrix effects for alkaloids like this compound?

A: Electrospray ionization (ESI) is a soft ionization technique that relies on the formation of charged droplets and subsequent solvent evaporation to generate gas-phase ions. It is highly susceptible to matrix effects because co-eluting compounds can compete with the analyte for the limited surface area of the droplets or for charge.[2][5] Components like phospholipids, which are abundant in plasma samples, are notorious for causing ion suppression in ESI.[6] Since this compound is often analyzed in complex biological matrices using ESI, mitigating these effects is a critical part of method development.[5][7]

Q3: What are the common signs that my this compound analysis is suffering from matrix effects?

A: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.

  • Inaccurate quantification, leading to poor assay precision and accuracy.[7]

  • Low or inconsistent analyte response (peak area).

  • Significant variation in results between different lots or sources of the biological matrix.

  • Retention time shifts or distorted peak shapes, which can sometimes be a secondary indicator of column fouling by matrix components.

Troubleshooting Guide: Identifying & Quantifying Matrix Effects

This section provides protocols to determine if matrix effects are impacting your assay.

Q4: How can I qualitatively determine if and when matrix effects are occurring during my chromatographic run?

A: A post-column infusion experiment is the standard method for qualitatively identifying regions of ion suppression or enhancement in your chromatogram. This technique helps you see if the elution time of this compound coincides with a zone of interference.

Experimental Protocol: Post-Column Infusion
  • Preparation: Prepare a standard solution of this compound at a concentration that gives a stable, mid-range signal on the mass spectrometer.

  • System Setup:

    • Use a T-union to connect the outlet of your LC column to a syringe pump. The third port of the "T" is connected to the MS inlet.

    • Load the this compound solution into the syringe pump.

  • Execution:

    • Begin acquiring MS data while infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). Initially, only mobile phase from the LC is flowing, which should establish a stable signal baseline.

    • Inject a blank matrix sample (an extract of the same matrix used for your study samples, prepared using your standard protocol).

  • Analysis: Monitor the signal of the infused this compound. Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement. You can then compare the retention time of your analyte to these zones.

cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Col Analytical Column LC->Col Tee T-Union Col->Tee Mobile Phase + Blank Matrix Components SP Syringe Pump (this compound Solution) SP->Tee Constant Analyte Flow MS Mass Spectrometer Tee->MS caption Diagram 1: Post-column infusion experimental setup. start Problem Observed: Poor Reproducibility / Sensitivity in this compound Analysis assess Assess for Matrix Effects start->assess qual Qualitative Assessment: Post-Column Infusion assess->qual quant Quantitative Assessment: Post-Extraction Spike assess->quant is_me Matrix Effect Confirmed? qual->is_me quant->is_me mitigate Implement Mitigation Strategy is_me->mitigate Yes no_me Problem Likely Unrelated to Matrix Effects. (Check Instrument, Sample Stability, etc.) is_me->no_me No end_node Validate Method & Proceed with Analysis mitigate->end_node start Select Sample Prep Method for this compound ppt Protein Precipitation (PPT) (e.g., with Methanol/Acetonitrile) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_adv ppt_adv ppt->ppt_adv Advantage: Simple, Fast Disadvantage: Least Clean, High ME Risk lle_adv lle_adv lle->lle_adv Advantage: Cleaner than PPT Disadvantage: Can have low recovery for polar analytes spe_adv spe_adv spe->spe_adv Advantage: Cleanest extracts, High selectivity Disadvantage: More complex method development spe_type Choose SPE Sorbent spe->spe_type spe_rp spe_rp spe_type->spe_rp Reversed-Phase (C18) Good for general cleanup spe_ion spe_ion spe_type->spe_ion Mixed-Mode Cation Exchange (MCX) Ideal for basic compounds like this compound

References

Technical Support Center: Enhancing the Resolution of Strychnistenolide in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Strychnistenolide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound in HPLC?

A1: The resolution in HPLC is primarily influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k)[1]. For a complex molecule like this compound, optimizing the mobile phase composition, stationary phase chemistry, and column temperature are crucial steps[1][2].

Q2: How do I choose the right HPLC column for this compound analysis?

A2: The choice of column depends on the physicochemical properties of this compound. A good starting point for many organic molecules is a C18 column[3]. However, to improve separation, exploring different stationary phases (e.g., C8, Phenyl) can be beneficial as they offer different selectivities[1][3][4]. The particle size of the column packing also plays a significant role; smaller particles generally lead to sharper peaks and better resolution, though they may increase backpressure[1].

Q3: What is the impact of the mobile phase composition on the resolution?

A3: The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol), the pH, and the buffer concentration, significantly impacts retention and selectivity[1][2][4]. For instance, adjusting the pH can alter the ionization state of the analyte, which can dramatically affect its retention on a reversed-phase column[5][6]. Changing the organic modifier can also alter the elution order of compounds in a mixture[1].

Q4: Can temperature adjustments improve the resolution of this compound?

A4: Yes, changing the column temperature can affect peak shape and resolution. Increasing the temperature can sometimes sharpen peaks, but conversely, if the temperature is too high, peaks may become too sharp and resolution may decrease[4]. It is a parameter that should be optimized for each specific method.

Q5: What are common causes of peak broadening in the chromatography of complex molecules?

A5: Broad peaks can be caused by several factors, including a mismatch between the sample solvent and the mobile phase, column degradation, or a flow rate that is too high or too low[4][7]. It is often beneficial to dissolve the sample in the mobile phase whenever possible.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Overlapping Peaks

  • Question: My peaks for this compound and other components are not well separated. What should I do?

  • Answer:

    • Optimize the Mobile Phase: The most powerful way to improve resolution is often by changing the mobile phase composition[1]. Try altering the ratio of the organic modifier to the aqueous phase[4]. If using a buffered mobile phase, adjusting the pH can significantly impact the selectivity for ionizable compounds[5]. Consider changing the organic modifier altogether (e.g., from acetonitrile to methanol) as this can change the elution order of compounds[1].

    • Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., switching from a C18 to a Phenyl column) can provide a different selectivity and improve separation[1][4].

    • Adjust the Temperature: Experiment with different column temperatures, as this can influence selectivity and peak shape[4].

    • Decrease the Flow Rate: A lower flow rate can sometimes lead to better resolution, although it will increase the analysis time[4].

Issue 2: Broad Peaks

  • Question: The peak for this compound is very broad. How can I make it sharper?

  • Answer:

    • Check the Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase[7]. Injecting a sample in a much stronger solvent can cause peak distortion[8].

    • Reduce Injection Volume: Overloading the column with too much sample can lead to broad peaks. Try reducing the injection volume or the sample concentration[5].

    • Optimize the Flow Rate: Each column has an optimal flow rate for best efficiency. Deviating too far from this optimum can lead to broader peaks[4][7].

    • Inspect the Column: A degraded or contaminated column can cause peak broadening. Try cleaning the column according to the manufacturer's instructions or replace it if necessary[2][8].

Issue 3: Peak Tailing

  • Question: The this compound peak shows significant tailing. What is the cause and how can I fix it?

  • Answer:

    • Address Secondary Interactions: Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase[6]. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using a column with better end-capping can mitigate this[8].

    • Check for Metal Sensitivity: Some compounds can interact with trace metals in the HPLC system, leading to tailing. Using metal-free or coated columns can help[5].

    • Adjust Mobile Phase pH: For acidic or basic compounds, adjusting the mobile phase pH to ensure the analyte is in a single ionic form can improve peak shape[6].

    • Column Contamination: A contaminated guard or analytical column can also cause tailing. Clean or replace the column as needed[8].

Issue 4: Split Peaks

  • Question: I am observing split peaks for my analyte. What could be the problem?

  • Answer:

    • Column Inlet Issue: A partially blocked frit at the column inlet is a common cause of split peaks. Back-flushing the column (if the manufacturer allows) or replacing the frit might solve the problem[6][8].

    • Injection Solvent Mismatch: A large injection of a sample dissolved in a solvent much stronger than the mobile phase can cause peak splitting[8]. As a remedy, reduce the injection volume or dissolve the sample in the mobile phase.

    • Column Void: A void or channel in the column packing can also lead to split peaks. If this is the case, the column will likely need to be replaced[9].

Data Presentation: Impact of Chromatographic Parameters on Resolution

The following tables summarize the general effects of modifying key chromatographic parameters.

Table 1: Effect of Mobile Phase Composition on Retention and Resolution

Parameter ChangeEffect on Retention TimeEffect on ResolutionPotential Issues
Increase % Organic Modifier DecreaseMay decrease or increasePoor separation of early eluting peaks
Decrease % Organic Modifier IncreaseMay increaseLong run times, broader peaks
Change Organic Modifier (e.g., ACN to MeOH) VariableCan significantly change selectivityMay invert elution order
Adjust pH Variable (for ionizable compounds)Can significantly improve for specific compoundsBuffer precipitation, column instability

Table 2: Effect of HPLC Hardware on Peak Shape and Resolution

Parameter ChangeEffect on Peak ShapeEffect on ResolutionPotential Issues
Decrease Column Particle Size Sharper peaksIncreaseHigher backpressure
Increase Column Length Broader peaks (but more theoretical plates)IncreaseLonger run times, higher backpressure
Change Stationary Phase Chemistry VariableCan significantly improve selectivityMay require significant method redevelopment
Increase Column Temperature Generally sharper peaksMay increase or decreaseAnalyte degradation, changes in selectivity
Decrease Flow Rate May sharpen peaks (if above optimum)May increaseLonger analysis time

Experimental Protocols: HPLC Method Development for this compound

The following is a generalized protocol for developing a robust HPLC method for a compound like this compound.

1. Analyte Characterization:

  • Gather all available information on the physicochemical properties of this compound, including its structure, pKa, and solubility. This information is crucial for selecting the initial chromatographic conditions[10].

2. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) as it is a versatile stationary phase for a wide range of organic molecules[3].

  • Mobile Phase: Begin with a simple gradient of a common organic solvent (like acetonitrile or methanol) and water[11]. If the compound is ionizable, use a buffer to control the pH (e.g., 0.1% formic acid or ammonium acetate).

3. Method Optimization:

  • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution time of this compound. Based on this, a more focused gradient can be developed to improve resolution around the target peak[5].

  • Organic Modifier Screening: If resolution is poor, switch the organic modifier (e.g., from acetonitrile to methanol) to see if the selectivity changes favorably[1].

  • pH Screening: If this compound is ionizable, perform experiments at different pH values (e.g., pH 3, 5, and 7) to find the optimal pH for peak shape and resolution.

  • Temperature Optimization: Evaluate the effect of column temperature on the separation (e.g., 25°C, 30°C, 40°C)[4].

4. Method Validation:

  • Once an optimized method is developed, it should be validated to ensure it is accurate, precise, reproducible, and robust for its intended purpose[12][13].

Visualizations

TroubleshootingWorkflow start Resolution Issue Identified check_mobile_phase Optimize Mobile Phase (Gradient, pH, Solvent) start->check_mobile_phase Start Here check_column Evaluate Stationary Phase (Change Column Chemistry) check_mobile_phase->check_column No Improvement resolution_ok Resolution Acceptable check_mobile_phase->resolution_ok Improved check_hardware Check HPLC System (Flow Rate, Temp, Connections) check_column->check_hardware No Improvement check_column->resolution_ok Improved check_hardware->start Issue Persists (Re-evaluate) check_hardware->resolution_ok Improved

Caption: A workflow diagram for troubleshooting HPLC resolution issues.

MethodDevelopment define_objectives 1. Define Method Objectives lit_review 2. Literature & Analyte Review define_objectives->lit_review initial_conditions 3. Select Initial Conditions (Column, Mobile Phase) lit_review->initial_conditions optimization 4. Method Optimization (Systematic Screening) initial_conditions->optimization validation 5. Method Validation optimization->validation

Caption: Logical steps for analytical method development in HPLC.

References

Technical Support Center: Strychnistenolide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Strychnistenolide, a sesquiterpene lactone found in the root tubers of Lindera aggregata. While specific large-scale purification data for this compound is limited in published literature, this guide leverages established methodologies for the purification of similar sesquiterpenoid lactones to provide practical advice.

Frequently Asked Questions (FAQs)

Q1: What is the source and basic chemical information for this compound?

This compound is a known sesquiterpenoid isolated from the root tubers of Lindera aggregata.[1][2] Its chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₅H₁₈O₄
Molecular Weight262.3 g/mol
IUPAC Name(1S,2R,9S,10R,12S)-2,7-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0³,⁷.0¹⁰,¹²]tridec-3-en-5-one

Q2: What are the general steps for purifying this compound from Lindera aggregata?

A general workflow for the purification of sesquiterpene lactones like this compound from a plant source typically involves three main stages: extraction, partitioning (liquid-liquid extraction), and chromatography.[3]

Q3: Are there alternative chromatography techniques for purifying sesquiterpene lactones on a larger scale?

Yes, besides traditional column chromatography, techniques like counter-current chromatography (CCC) have been successfully used for the gram-scale purification of sesquiterpene lactones.[4][5][6] CCC can offer advantages in terms of solvent efficiency and higher recovery of the target compound. Centrifugal Partition Chromatography (CPC) is another liquid-liquid chromatography technique that has been applied to the separation of sesquiterpenes from Lindera species.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent While a specific optimized solvent for this compound is not documented, sesquiterpene lactones are often extracted with solvents of intermediate polarity. Consider performing small-scale trial extractions with different solvents (e.g., ethanol, ethyl acetate, methanol) to determine the optimal choice for your plant material.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. For large-scale extractions, ensure adequate agitation to maximize solvent-to-plant material contact.
Degradation of Target Compound Some sesquiterpene lactones can be sensitive to heat. If using a heat-assisted extraction method, try reducing the temperature or using a room temperature maceration process.[3]
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase Silica gel is commonly used for the separation of sesquiterpene lactones. However, if you observe significant tailing or poor resolution, consider using a different stationary phase such as reversed-phase C18 silica.
Suboptimal Mobile Phase Develop a suitable mobile phase system using thin-layer chromatography (TLC) before scaling up to column chromatography. A good separation on TLC should show clear separation between the spot corresponding to this compound and other components.
Co-elution with Impurities If this compound co-elutes with other compounds, a secondary purification step using a different chromatographic technique (e.g., reversed-phase HPLC or counter-current chromatography) may be necessary.[4]
Sample Overload Overloading the column can lead to broad peaks and poor separation. For scaling up, ensure you maintain an appropriate sample-to-stationary phase ratio.
Issue 3: Difficulty in Scaling Up the Purification Process
Possible Cause Troubleshooting Step
Linear vs. Non-linear Scaling Direct scaling of a lab-scale protocol may not be efficient. For larger quantities, consider transitioning from low-pressure to medium-pressure or high-pressure liquid chromatography (MPLC/HPLC) for better resolution and faster separation times.
Solvent Consumption Large-scale chromatography can be solvent-intensive. Techniques like counter-current chromatography can be more economical in terms of solvent usage compared to traditional column chromatography.[4]
Time-Consuming Process A multi-step purification process can be lengthy. Optimize each step for efficiency. For example, a well-designed liquid-liquid extraction can significantly reduce the complexity of the mixture before the chromatographic steps.[3]

Experimental Protocols

Note: The following protocols are generalized for the purification of sesquiterpene lactones and should be optimized for this compound based on small-scale trials.

Protocol 1: General Extraction and Partitioning
  • Extraction:

    • Air-dry and powder the root tubers of Lindera aggregata.

    • Macerate the powdered material in a suitable solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

    • Monitor the fractions by TLC or HPLC to determine which fraction is enriched with this compound. Sesquiterpene lactones are typically found in the ethyl acetate or chloroform fractions.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Silica gel (e.g., 200-300 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is a common starting point for the separation of sesquiterpene lactones. The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Dissolve the enriched fraction from the partitioning step in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto a pre-equilibrated silica gel column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the collected fractions by TLC or HPLC.

    • Combine the fractions containing pure this compound and evaporate the solvent.

Visualizations

experimental_workflow plant Lindera aggregata (Root Tubers) extraction Extraction (e.g., Ethanol) plant->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography pure_compound Pure This compound chromatography->pure_compound

References

Technical Support Center: Strychnistenolide NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent artifacts in Strychnistenolide NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I see a large, broad peak around 1.56 ppm in my CDCl₃ spectrum of this compound. What is it and how can I reduce it?

A1: This is a common artifact from residual water (H₂O) in the deuterated chloroform (CDCl₃). Even highly deuterated solvents can absorb moisture from the atmosphere. To minimize this peak, you can dry the CDCl₃ over molecular sieves (3Å or 4Å) just before use. Additionally, ensure your NMR tube is thoroughly dried, as residual moisture on the glass surface can contribute to the water signal.[1][2] For very sensitive samples, preparing the NMR tube in a glovebox under an inert atmosphere is recommended.

Q2: My ¹H NMR spectrum of this compound in DMSO-d₆ shows a significant water peak. How can I suppress it without affecting the exchangeable protons of my compound?

A2: For preserving signals from exchangeable protons (like -OH or -NH), gradient-based suppression techniques are preferable to presaturation, which can saturate these signals as well.[3] The WATERGATE (Water Suppression by Gradient-Tailored Excitation) pulse sequence and its variants (e.g., 3-9-19) are highly effective at suppressing the water signal while leaving the rest of the spectrum, including exchangeable protons, largely unaffected.[3][4]

Q3: After purification, I still see peaks corresponding to ethyl acetate in the NMR spectrum of my this compound sample. How can I remove it?

A3: Ethyl acetate can be difficult to remove completely, as it can be tenaciously held by some compounds.[1] A common and effective method is to dissolve the sample in a small amount of dichloromethane (DCM), and then remove the solvent under vacuum. Repeating this process several times can help to azeotropically remove the residual ethyl acetate.[1][2]

Q4: What are the common residual solvent peaks I should be aware of when running NMR for this compound?

A4: Besides the residual peak of the deuterated solvent itself (e.g., CHCl₃ in CDCl₃ at 7.26 ppm), common impurities from laboratory solvents used during synthesis and purification are frequently observed. These include acetone (~2.17 ppm in CDCl₃), ethyl acetate (quartet around 4.1 ppm and triplet around 1.2 ppm in CDCl₃), and dichloromethane (~5.32 ppm in CDCl₃).[5][6][7][8] Referencing a standard table of NMR solvent impurities is highly recommended for accurate peak assignment.[5][6][7][9][10]

Troubleshooting Guides

Issue 1: Overwhelming Residual Solvent Peak Obscuring Signals of Interest

This guide will help you to suppress the large residual peak from your deuterated solvent, allowing for better visualization of your this compound signals.

Troubleshooting Workflow:

Troubleshooting_Solvent_Peak Workflow for Suppressing Large Solvent Peaks start Start: Large residual solvent peak observed check_exchangeable Are exchangeable protons (e.g., -OH, -NH) of interest? start->check_exchangeable use_watergate Use a gradient-based method (e.g., WATERGATE, WET) check_exchangeable->use_watergate Yes use_presaturation Use solvent presaturation check_exchangeable->use_presaturation No check_suppression Is suppression sufficient? use_watergate->check_suppression optimize_power Optimize presaturation power and duration use_presaturation->optimize_power optimize_power->check_suppression end_good End: Spectrum acquired with good suppression check_suppression->end_good Yes end_bad Consider alternative solvent or further sample purification check_suppression->end_bad No

Caption: Troubleshooting workflow for suppressing large solvent peaks.

Experimental Protocols:

  • Solvent Presaturation: This technique uses a low-power radiofrequency pulse to saturate the solvent signal before the main excitation pulse.

    • Identify the frequency of the solvent peak to be suppressed.

    • In your NMR software, select a presaturation pulse sequence (e.g., p1 with presaturation).

    • Set the presaturation frequency to that of the solvent peak.

    • Adjust the presaturation power level and duration. Start with a low power and a duration of 1-2 seconds.

    • Acquire a test spectrum and check the suppression. Optimize the power and duration for the best results without affecting nearby signals.[3][11]

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This method uses a combination of selective pulses and pulsed-field gradients to dephase the solvent signal.

    • Select a WATERGATE pulse sequence (e.g., zggpwg or zggpw5).

    • Set the transmitter offset to the frequency of the solvent signal.

    • The sequence uses a series of gradients and delays that are typically pre-calibrated on the spectrometer.

    • Acquire the spectrum. Little to no optimization is usually required, making it a robust method.[3][4][12]

Quantitative Data Summary:

Suppression MethodTypical Suppression FactorEffect on Exchangeable ProtonsKey Advantage
Presaturation 100 - 1000 foldCan attenuate or completely suppressSimple to implement
WATERGATE >1000 foldMinimal effectExcellent suppression with minimal distortion of other signals
WET >1000 foldMinimal effectCan suppress multiple solvent peaks simultaneously

Note: Suppression factors are approximate and can vary depending on experimental conditions and spectrometer performance.

Issue 2: Presence of Multiple Solvent Impurity Peaks

This guide will help you to identify and minimize multiple solvent impurity peaks in your this compound NMR spectrum.

Troubleshooting Workflow:

Troubleshooting_Impurity_Peaks Workflow for Identifying and Minimizing Impurity Peaks start Start: Multiple unknown peaks observed identify_peaks Compare peak chemical shifts to known solvent impurity tables start->identify_peaks confirm_identity Spike sample with suspected solvent (if feasible and sample is not precious) identify_peaks->confirm_identity purify_sample Re-purify sample, ensuring use of high-purity solvents and dry glassware confirm_identity->purify_sample Identity Confirmed end_bad Peaks may be from reaction byproducts or degradation confirm_identity->end_bad Identity Not Confirmed use_suppression If peaks persist and are from known solvents, use a multi-solvent suppression technique (e.g., WET) purify_sample->use_suppression end_good End: Spectrum is clean or impurities are suppressed use_suppression->end_good

Caption: Workflow for identifying and minimizing impurity peaks.

Experimental Protocols:

  • Sample Preparation for High Purity:

    • Ensure all glassware is thoroughly cleaned and dried in an oven at >100°C for several hours to remove volatile organic residues and water.[1]

    • Use high-purity solvents (e.g., HPLC grade or better) for the final purification steps of this compound.

    • After the final purification, dry the sample under high vacuum for an extended period to remove any residual solvents.[2]

  • WET (Water Suppression Enhanced through T₁ effects) for Multiple Solvent Suppression:

    • Acquire a standard ¹H NMR spectrum to identify the frequencies of the solvent peaks you wish to suppress.[13]

    • In your NMR software, use the multiple suppression setup. This usually involves integrating the peaks to be suppressed.[13]

    • Select the WET pulse sequence.

    • The software will use the defined frequencies to create a selective excitation profile that suppresses the chosen solvent signals.

    • Acquire the spectrum. You may need to adjust the relaxation delay (d1) for optimal quantitative results.[13]

Common Solvent Impurities in CDCl₃:

Solvent¹H Chemical Shift (ppm)Multiplicity
Acetone2.17singlet
Dichloromethane5.32singlet
Diethyl ether3.48, 1.21quartet, triplet
Ethyl acetate4.12, 2.05, 1.26quartet, singlet, triplet
Hexane1.25, 0.88multiplet, multiplet
Toluene7.27-7.17, 2.36multiplet, singlet
Water~1.56broad singlet

Note: Chemical shifts can vary slightly depending on the sample concentration, temperature, and pH.[5][6][7]

References

Dealing with co-eluting impurities in Strychnistenolide isolation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used in conjunction with established laboratory safety protocols and peer-reviewed literature. It has been noted that "Strychnistenolide" is a sesquiterpenoid lactone isolated from Lindera aggregata and is not a Strychnos alkaloid. This guide is tailored to the challenges of isolating this compound from its correct botanical source.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it isolated?

A1: this compound is a sesquiterpenoid lactone with the chemical formula C15H18O4. It is a natural product that has been isolated from the root tubers of Lindera aggregata (Sims) Kosterm., a plant used in traditional Chinese medicine.[1][2] It belongs to a class of compounds known for their diverse biological activities.

Q2: I am having trouble separating this compound from other compounds in my extract. What are the likely co-eluting impurities?

A2: The crude extract of Lindera aggregata is a complex mixture containing various classes of compounds. During the isolation of this compound, you are likely to encounter co-elution with other structurally similar sesquiterpenoid lactones. Based on phytochemical studies of Lindera aggregata, potential co-eluting impurities include, but are not limited to:

  • Other Sesquiterpenoid Lactones:

    • Hydroxylindestenolide

    • Linderane

    • Neolinderalactone

    • Linderalactone

    • Hydroxyisogermafurenolide

    • Atractylenolide III[2][3]

  • Structurally Related Sesquiterpenoids: Dimeric and trimeric sesquiterpenoids are also present and can complicate purification.[1][4]

  • Other Compound Classes: Depending on the extraction and initial purification steps, alkaloids, flavonoids, and phenolic acids may also be present in the fractions containing this compound.[1][4]

Q3: My HPLC chromatogram shows a broad peak for what I believe is this compound, or multiple overlapping peaks. How can I improve the resolution?

A3: Poor peak shape and resolution in HPLC are common challenges when dealing with complex natural product extracts. Here are several troubleshooting steps you can take:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often resolve closely eluting compounds. A linear gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[5][6]

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the initial concentration of the organic solvent can improve the separation of more polar compounds.

    • Additive: The addition of a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape for ionizable compounds by suppressing silanol interactions with the stationary phase.[5][6]

  • Change the Stationary Phase:

    • If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different retention mechanisms that may resolve co-eluting peaks.

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Increasing the column temperature can decrease solvent viscosity and improve mass transfer, potentially leading to sharper peaks. However, be mindful of the thermal stability of your compounds.

  • Sample Preparation:

    • Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

    • Consider a solid-phase extraction (SPE) clean-up step prior to HPLC to remove interfering compounds.

Troubleshooting Guide for Co-eluting Impurities

Problem Potential Cause Recommended Solution
Poor resolution between this compound and another sesquiterpenoid lactone. Similar polarity and retention times on the current stationary phase.1. Optimize the gradient slope. A shallower gradient around the elution time of the target compound can improve separation. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile, or a ternary mixture). 3. Switch to an HPLC column with a different selectivity (e.g., Phenyl-Hexyl, Cyano, or PFP).
Peak tailing for the this compound peak. Secondary interactions with the silica backbone of the stationary phase (silanol interactions).1. Add a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. 2. Use a column with end-capping or a hybrid particle technology to minimize silanol activity. 3. Ensure the pH of the mobile phase is appropriate for your analyte.
Presence of a persistent, broad peak co-eluting with the target. A complex mixture of unresolved minor compounds or a strongly retained impurity from a previous injection.1. Incorporate a column wash step with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of each run. 2. Perform a pre-purification step like flash chromatography or solid-phase extraction (SPE) to simplify the sample matrix before preparative HPLC.
Inconsistent retention times for this compound. Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

General Extraction of Sesquiterpenoid Lactones from Lindera aggregata

This protocol is a general guideline and may require optimization.

  • Plant Material Preparation: Air-dry the root tubers of Lindera aggregata and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.

    • Alternatively, use a Soxhlet apparatus for a more exhaustive extraction with ethanol or methanol.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The sesquiterpenoid lactones are typically enriched in the ethyl acetate fraction.

Preparative HPLC for this compound Isolation

This is a starting point for method development.

  • Instrument: Preparative High-Performance Liquid Chromatography system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Elution: A linear gradient from 30% to 70% Solvent B over 60 minutes.

  • Flow Rate: 10-20 mL/min, depending on the column dimensions.

  • Detection: UV at 220 nm.[6]

  • Injection: Dissolve the enriched ethyl acetate fraction in a minimal amount of methanol or a mixture of the initial mobile phase and inject onto the column.

  • Fraction Collection: Collect fractions based on the elution profile and analyze them by analytical HPLC or TLC to identify those containing pure this compound.

Visualizations

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks Start Co-eluting Peaks Observed OptimizeGradient Optimize Gradient Profile (e.g., shallower slope) Start->OptimizeGradient CheckPeakShape Assess Peak Shape OptimizeGradient->CheckPeakShape ChangeSolvent Change Organic Solvent (MeOH vs. ACN) ChangeColumn Change Column Selectivity (e.g., Phenyl-Hexyl, PFP) ChangeSolvent->ChangeColumn ChangeSolvent->CheckPeakShape ChangeColumn->CheckPeakShape CheckPeakShape->ChangeSolvent No AddModifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) CheckPeakShape->AddModifier Tailing PrePurify Implement Pre-purification (Flash Chromatography/SPE) CheckPeakShape->PrePurify Complex Sample Resolved Peaks Resolved CheckPeakShape->Resolved Yes AddModifier->CheckPeakShape PrePurify->Start G cluster_1 Experimental Workflow for this compound Isolation PlantMaterial Dried, powdered Lindera aggregata roots Extraction Solvent Extraction (e.g., 95% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction (Enriched in Sesquiterpenoids) Partitioning->EtOAcFraction PrepHPLC Preparative HPLC (C18, ACN/H2O gradient) EtOAcFraction->PrepHPLC Fractions Collected Fractions PrepHPLC->Fractions Analysis Purity Analysis (Analytical HPLC, TLC, LC-MS) Fractions->Analysis Analysis->PrepHPLC Further Purification Needed PureCompound Pure this compound Analysis->PureCompound Purity Confirmed

References

Validation & Comparative

Validating Quantitative Assays for Strychnistenolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Strychnistenolide, a complex alkaloid, is crucial for research, quality control, and pharmacokinetic studies. This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of this compound and related alkaloids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate assay depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Methods

While specific validation data for this compound is not extensively published, data from the analysis of structurally similar Strychnos alkaloids, such as strychnine and brucine, provides a strong basis for comparison. LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV.[1][2]

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; co-eluting impurities can interfere.High; specific molecular and fragment ions are monitored.[3][4]
Sensitivity Lower (typically µg/mL to high ng/mL range).[5][6]Higher (typically low ng/mL to pg/mL range).[2][3][7]
**Linearity (R²) **Typically >0.999.[8]Typically >0.996.[1][3]
Precision (%RSD) Intra-day and inter-day precision generally <2%.[5]Intra-day and inter-day precision generally <15%.[3][7]
Accuracy/Recovery Good, but can be affected by matrix effects. Recovery often 90-110%.[5]Excellent, with high recovery rates, often >74.5% even in complex matrices.[3][9]
Instrumentation Cost LowerHigher
Expertise Required ModerateHigh
Typical Application Routine quality control, analysis of high-concentration samples.Bioanalysis, trace-level quantification, analysis in complex matrices.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods for related alkaloids and can be adapted and validated for this compound.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][6]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature, for example, 50°C.[5]

    • Detection Wavelength: Set at the maximum absorbance wavelength of this compound, likely around 254 nm based on related compounds.[5]

    • Injection Volume: 20 µL.[5]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • Precision: Assess by repeated injections of the same sample (intra-day) and on different days (inter-day).

    • Accuracy: Determined by spike and recovery experiments.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex matrices such as plasma, tissues, or food, due to its high sensitivity and selectivity.[2][3][7]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (UPLC/UHPLC is often preferred for better resolution and speed): [1][2]

    • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an acid like formic acid (e.g., 0.1%) to facilitate protonation.[1][3]

    • Flow Rate: A lower flow rate is typically used, for example, 0.3 mL/min.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for alkaloids.[3][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[1][3]

  • Sample Preparation:

    • For biological samples, a protein precipitation step (e.g., with methanol or acetonitrile) is often necessary.[7]

    • Solid-phase extraction (SPE) may be employed for cleaner samples and to concentrate the analyte.[3]

    • The final extract is typically evaporated and reconstituted in the mobile phase.

  • Validation Parameters: Similar to HPLC-UV, but with a focus on matrix effects, which can be significant in ESI-MS.

Visualizations

Experimental Workflow for LC-MS/MS Assay Validation

G cluster_analysis LC-MS/MS Analysis Standard Reference Standard Preparation LC_Separation Chromatographic Separation (UPLC/HPLC) Standard->LC_Separation Sample Sample Preparation (e.g., Extraction, Cleanup) Sample->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Precision Precision (Intra- & Inter-day) MS_Detection->Precision Accuracy Accuracy (Recovery) MS_Detection->Accuracy Sensitivity LOD & LOQ MS_Detection->Sensitivity Selectivity Selectivity & Specificity MS_Detection->Selectivity Stability Stability MS_Detection->Stability

Caption: Workflow for the validation of a quantitative LC-MS/MS assay.

References

A Comparative Analysis of the Biological Activities of Sesquiterpene Lactones: Parthenolide, Dehydrocostus Lactone, and Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: This guide was initially intended to compare the biological activity of Strychnistenolide with other sesquiterpenes. However, a comprehensive search of scientific literature and databases revealed no publicly available data on the biological activities of this compound. Therefore, this guide has been adapted to provide a comparative analysis of three other well-researched and biologically active sesquiterpenes: Parthenolide, Dehydrocostus lactone, and Artemisinin. These compounds have been selected based on their significant anti-inflammatory and cytotoxic properties, which are common areas of investigation for sesquiterpene lactones.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comparative overview of the cytotoxic and anti-inflammatory activities of these selected sesquiterpenes, supported by experimental data and detailed methodologies.

Comparative Analysis of Cytotoxic and Anti-inflammatory Activities

Parthenolide, Dehydrocostus lactone, and Artemisinin are all sesquiterpenes that have demonstrated significant potential in preclinical studies, particularly in the fields of oncology and inflammation. Their biological activities are often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic groups in cellular macromolecules, thereby modulating various signaling pathways.[1]

Cytotoxic Activity:

The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The table below summarizes the IC50 values for Parthenolide, Dehydrocostus lactone, and Artemisinin in various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Parthenolide A549 (Lung Carcinoma)4.3[2]
TE671 (Medulloblastoma)6.5[2]
HT-29 (Colon Adenocarcinoma)7.0[2]
SiHa (Cervical Cancer)8.42 ± 0.76[3]
MCF-7 (Breast Cancer)9.54 ± 0.82[3]
GLC-82 (Non-small cell lung)6.07 ± 0.45[4]
Dehydrocostus lactone MDA-MB-231 (Breast Cancer)21.5[5][6]
MDA-MB-453 (Breast Cancer)43.2[5][6]
SK-BR-3 (Breast Cancer)25.6[5][6]
SK-OV-3 (Ovarian Cancer)15.9[5][6]
OVCAR3 (Ovarian Cancer)10.8[5][6]
U118 (Glioblastoma)17.16 ± 2.11 (48h)[7]
U251 (Glioblastoma)22.33 ± 1.93 (48h)[7]
U87 (Glioblastoma)26.42 ± 2.84 (48h)[7]
HCC70 (Breast Cancer)1.11[8][9]
MCF-7 (Breast Cancer)24.70[8][9]
Artemisinin Derivative (Artesunate) HCT116 (Colon Cancer)0.12 (for derivative 9)[10]

Anti-inflammatory Activity:

A primary mechanism underlying the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[12][13]

  • Parthenolide has been shown to inhibit the NF-κB pathway by directly targeting and inhibiting the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1][12][14] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[15]

  • Dehydrocostus lactone also suppresses the NF-κB signaling pathway by targeting IKKβ.[7][16] It has been shown to inhibit the activation of NF-κB and interferon regulatory factor 3 (IRF3), which are key transcription factors in the inflammatory response.[16]

  • Artemisinin and its derivatives also exhibit anti-inflammatory properties, in part through the modulation of NF-κB signaling.[17] The activation of artemisinin by heme or iron can lead to the generation of reactive oxygen species (ROS), which can influence various signaling pathways, including NF-κB.[18][19][20]

Experimental Protocols

a) Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[21][22]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells.[22]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (e.g., Parthenolide, Dehydrocostus lactone, or Artemisinin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[23]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

b) Anti-inflammatory Activity Assessment: NF-κB Translocation Assay

This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the inhibitory IκB protein is degraded, and NF-κB translocates to the nucleus to activate gene transcription. This translocation can be visualized and quantified using immunofluorescence microscopy.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with the sesquiterpene lactone at various concentrations for a defined period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes) to induce NF-κB translocation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Visualizations

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Parthenolide Parthenolide / Dehydrocostus lactone Parthenolide->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription IkB_NFkB->NFkB_n Translocation

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Sesquiterpene (Varying Concentrations) seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Agent incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability and IC50 Value read_absorbance->analyze end_node End analyze->end_node

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

References

Unveiling the Structure-Activity Relationship of Strychnine Analogs as Glycine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The intricate relationship between the chemical structure of strychnine and its derivatives and their biological activity as glycine receptor (GlyR) antagonists presents a compelling area of study for neuroscientists and medicinal chemists. Understanding this relationship is pivotal for the rational design of novel therapeutic agents targeting the central nervous system. This guide provides a comprehensive comparison of the antagonistic potency of various strychnine analogs, details the experimental protocols for assessing their activity, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Strychnine Analog Activity

The antagonistic activity of a series of strychnine derivatives has been evaluated at human α1 and α1β glycine receptors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the glycine-induced current, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundModificationIC50 at α1 GlyR (μM)[1]IC50 at α1β GlyR (μM)[1]
Strychnine-0.2 ± 0.030.3 ± 0.04
NeostrychnineIsomer of Strychnine1.1 ± 0.12.5 ± 0.3
StrychnidineReduction of lactam15.8 ± 2.1> 100
IsostrychnineRearrangement of C-ring1.6 ± 0.25.9 ± 0.7
21,22-Dihydro-21-hydroxy-22-oxo-strychnineModification of C(21)=C(22) bond> 100> 100
DihydrostrychnineReduction of C(21)=C(22) bond25.1 ± 3.545.7 ± 5.1
TetrahydrostrychnineHydrogenation of aromatic ring> 100> 100
Wieland-Gumlich aldehydeCleavage of C-ring> 100> 100
Isostrychnine N-oxideOxidation of tertiary amine8.9 ± 1.115.6 ± 2.0

Key Structure-Activity Relationship Insights:

  • The Lactam Moiety is Crucial: Reduction of the lactam ring, as seen in strychnidine, leads to a significant decrease in antagonistic potency, highlighting the importance of this functional group for high-affinity binding to the glycine receptor.[1]

  • The C(21)=C(22) Double Bond is Essential: Saturation or modification of the double bond between carbons 21 and 22, as in 21,22-dihydro-21-hydroxy-22-oxo-strychnine and dihydrostrychnine, results in a dramatic loss of activity.[1] This indicates that the rigidity and electronic configuration conferred by this bond are critical for effective receptor antagonism.

  • Isomeric and Conformational Changes Modulate Activity: Isostrychnine, a rearranged isomer of strychnine, retains significant antagonistic activity, particularly at the α1 subtype, suggesting that the overall three-dimensional shape of the molecule is a key determinant of its interaction with the receptor.[1]

  • Substitutions on the Nitrogen Atom Reduce Potency: Quaternization of the nitrogen atom in strychnine and brucine has been shown to eliminate activity at glycine receptors.[2]

Experimental Protocols

The determination of the antagonistic activity of strychnine analogs on glycine receptors typically involves electrophysiological and radioligand binding assays.

Electrophysiological Recording of Glycine-Induced Currents

This method directly measures the functional effect of the compounds on the glycine receptor ion channel.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human glycine receptor subunits (e.g., α1 or α1β).

  • Whole-Cell Patch-Clamp Recording:

    • Transfected cells are identified (often via a co-transfected fluorescent marker).

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • A solution containing a known concentration of glycine is applied to the cell to elicit an inward chloride current.

    • The strychnine analog is then co-applied with glycine at varying concentrations.

    • The reduction in the glycine-induced current by the analog is measured.

  • Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value is calculated using a suitable pharmacological model (e.g., the Hill equation).

[³H]Strychnine Binding Assay

This assay measures the ability of the strychnine analogs to displace the radiolabeled antagonist [³H]strychnine from the glycine receptor.

  • Membrane Preparation: Membranes expressing the glycine receptor are prepared from transfected cells or from tissues rich in these receptors (e.g., spinal cord).

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]strychnine.

    • Increasing concentrations of the unlabeled strychnine analog (the competitor) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound [³H]strychnine. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant) value for the analog can be calculated. This value reflects the affinity of the compound for the strychnine binding site on the glycine receptor.

Visualizing the Molecular Interactions and Workflows

To better understand the mechanism of action and the experimental processes, the following diagrams are provided.

Glycine_Receptor_Signaling Glycine Receptor Antagonism Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_Release Glycine Release GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Glycine_Release->GlyR Glycine binds Cl_Influx Chloride (Cl-) Influx GlyR->Cl_Influx Channel Opens Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Strychnine Strychnistenolide / Strychnine Analog Strychnine->GlyR Antagonistic Binding (Blocks Glycine)

Caption: Antagonism of the glycine receptor by strychnine analogs.

Experimental_Workflow Workflow for Assessing GlyR Antagonism cluster_electro Electrophysiology cluster_binding Radioligand Binding Assay E1 Transfect HEK293 cells with GlyR subunits E2 Perform whole-cell patch-clamp E1->E2 E3 Apply Glycine +/- Analog E2->E3 E4 Measure current inhibition E3->E4 E5 Calculate IC50 E4->E5 B1 Prepare membranes expressing GlyR B2 Incubate with [3H]Strychnine & competing analog B1->B2 B3 Filter and wash B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Calculate Ki B4->B5

Caption: Experimental workflows for activity assessment.

References

Strychnistenolide: A Comparative Guide to its Potential In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnistenolide, a sesquiterpene lactone isolated from the roots of plants belonging to the Lindera genus, such as Lindera strychnifolia and Lindera aggregata, represents a class of natural products with significant therapeutic potential. While direct and extensive experimental data on the in vitro and in vivo efficacy of this compound is currently limited in publicly available literature, the broader family of sesquiterpene lactones, particularly those from the Lindera genus, has been the subject of numerous studies. This guide provides a comparative overview of the potential efficacy of this compound by examining the biological activities of structurally related sesquiterpene lactones. The information presented herein is intended to serve as a resource for researchers interested in the further investigation and development of this compound as a potential therapeutic agent.

Comparative Analysis of Biological Activity

The biological activities of sesquiterpene lactones are diverse, with many exhibiting potent anti-inflammatory, cytotoxic, and neuroprotective effects. The presence of an α-methylene-γ-lactone moiety is a key structural feature responsible for the bioactivity of many of these compounds, allowing them to interact with biological nucleophiles such as cysteine residues in proteins.[1][2]

In Vitro Efficacy

While specific in vitro studies on this compound are not extensively documented, research on other sesquiterpene lactones isolated from Lindera species provides valuable insights into its potential activities. These compounds have been evaluated for their effects on various cell lines, demonstrating a range of biological responses.

Compound (from Lindera sp.)Assay TypeCell LineEndpointResult (IC₅₀/EC₅₀)Reference
Linderolide GCytotoxicityHSC-T6 (hepatic stellate cells)Cell ViabilityNot specified, but showed activity[3]
LindestreneCytotoxicityHSC-T6 (hepatic stellate cells)Cell ViabilityNot specified, but showed activity[3]
Linderagalactone EHepatoprotectiveHepG2H₂O₂-induced oxidative damageEC₅₀: 67.5 µM[4][5]
HydroxylindestenolideHepatoprotectiveHepG2H₂O₂-induced oxidative damageEC₅₀: 42.4 µM[4][5]
LinderalactoneHepatoprotectiveHepG2H₂O₂-induced oxidative damageEC₅₀: 98.0 µM[4][5]
Lindaggrol CNeuroprotectiveHT-22Erastin-induced ferroptosisEC₅₀: 8.7 µM[6]
Lindaggrol LNeuroprotectiveHT-22Erastin-induced ferroptosisEC₅₀: 1.4 µM[6]
Lindaggrol NNeuroprotectiveHT-22Erastin-induced ferroptosisEC₅₀: 5.2 µM[6]
New Sesquiterpene Lactone 1CytotoxicitySBC-3 (small cell lung cancer)Cell ViabilitySignificant cytotoxicity observed[7]
New Sesquiterpene Lactone 2CytotoxicitySBC-3 (small cell lung cancer)Cell ViabilitySignificant cytotoxicity observed[7]
In Vivo Efficacy

In vivo studies on this compound are not currently available. However, the broader class of sesquiterpene lactones has demonstrated significant anti-tumor and anti-inflammatory effects in animal models.[1][8] For instance, atractylenolide I, a sesquiterpene lactone, has been shown to effectively inhibit tumor growth in a mouse xenograft model of colorectal cancer.[8] Similarly, dihydroartemisinin has demonstrated the ability to overcome gemcitabine resistance in pancreatic cancer cells in vivo.[8] These findings suggest that this compound, as a sesquiterpene lactone, may also possess therapeutic efficacy in various disease models.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro efficacy of natural products like this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains a substrate (e.g., lactate) and a cofactor (NAD⁺).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting colored product (formazan) at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Include a positive control for 100% cell lysis to determine the maximum LDH release.[10] Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to the controls.

Signaling Pathways and Experimental Workflows

The biological effects of sesquiterpene lactones are often mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

Sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response and cell survival.[8][11] They can also modulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK PI3K PI3K Receptor->PI3K IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR This compound This compound This compound->IKK This compound->PI3K Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis Resistance) NF-κB_n->Gene_Expression

Caption: Potential modulation of NF-κB and PI3K/Akt signaling pathways by this compound.

General Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a natural product like this compound.

experimental_workflow Isolation Isolation of This compound Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, LDH) Isolation->Cytotoxicity_Assay Cell_Culture Cell Line Selection & Culture Cell_Culture->Cytotoxicity_Assay Dose_Response Dose-Response Curve Generation Cytotoxicity_Assay->Dose_Response IC50 IC₅₀ Determination Dose_Response->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot for Signaling Proteins) IC50->Mechanism_Study

Caption: General workflow for in vitro efficacy assessment of this compound.

Conclusion

While direct experimental evidence for the efficacy of this compound is still emerging, the substantial body of research on related sesquiterpene lactones from the Lindera genus provides a strong rationale for its investigation as a potential therapeutic agent. The data on analogous compounds suggest that this compound may possess valuable anti-inflammatory, cytotoxic, and neuroprotective properties. Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of this compound and to elucidate its mechanisms of action. This guide serves as a foundational resource to inform and encourage such future research endeavors.

References

Comparative analysis of eudesmane sesquiterpenes from different Lindera species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Lindera, belonging to the Lauraceae family, is a rich source of bioactive secondary metabolites, with eudesmane sesquiterpenes being a prominent class of compounds. These bicyclic sesquiterpenoids exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery and development. This guide provides a comparative analysis of eudesmane sesquiterpenes isolated from three notable Lindera species: Lindera strychnifolia, Lindera aggregata, and Lindera glauca. The information is compiled from various phytochemical and biological studies to offer a comprehensive overview for researchers.

Comparative Overview of Eudesmane Sesquiterpenes

The following table summarizes the eudesmane sesquiterpenes identified in L. strychnifolia, L. aggregata, and L. glauca, along with their reported biological activities and quantitative data where available.

Lindera SpeciesEudesmane SesquiterpenePart of PlantYield/ConcentrationBiological Activity
Lindera strychnifolia Linderolide URoots42.6 mg from 10 g of n-hexane extract[1]Induction of Antioxidant Response Element (ARE) activity (22.4-fold increase at 100 µM)[1]
Linderolide VRoots13.8 mg from 10 g of n-hexane extract[1]Induction of Antioxidant Response Element (ARE) activity (7.6-fold increase at 100 µM)[1]
StrychnistenolideRootsNot reported-
This compound acetateRootsNot reported-
Lindera aggregata HydroxylindestenolideRoot tubers0.05 - 1.5 mg/g (in 13 samples)[2]Hepatoprotective against H₂O₂-induced oxidative damage in HepG2 cells (EC₅₀ = 42.4 µM)[3]
NeolinderalactoneRoot tubers0.02 - 0.8 mg/g (in 13 samples)[2]-
LinderaneRoot tubers0.1 - 2.5 mg/g (in 13 samples)[2]Hepatoprotective against H₂O₂-induced oxidative damage in HepG2 cells (EC₅₀ = 167.0 µM)[3]
IsolinderalactoneRootsNot reported-
LinderalactoneRoot tubersNot reportedHepatoprotective against H₂O₂-induced oxidative damage in HepG2 cells (EC₅₀ = 98.0 µM)[3]
8-HydroxylindestenolideRootsNot reported-
3-Eudesmene-1β,11-diolRoot tubersNot reported-
Lindera glauca EudeglauconeTwigsNot reportedAnti-neuroinflammatory (inhibits NO production with IC₅₀ = 3.67 µM)[4][5]
(+)-FaurinoneTwigsNot reportedAnti-neuroinflammatory (inhibits NO production with IC₅₀ = 26.48 µM)[4][5]
Eudesmane-type sesquiterpene 3TwigsNot reportedCytotoxic against SK-MEL-2 and HCT-15 cell lines (IC₅₀ values of 9.98 to 12.20 µM)[4][5]
Eudesmane-type sesquiterpene 6TwigsNot reportedCytotoxic against SK-MEL-2 and HCT-15 cell lines (IC₅₀ values of 9.98 to 12.20 µM)[4][5]

Experimental Protocols

The isolation and characterization of eudesmane sesquiterpenes from Lindera species generally follow a standardized workflow. Below are detailed methodologies synthesized from multiple studies.

Plant Material Extraction
  • Preparation : The air-dried and powdered plant material (roots, twigs, etc.) is subjected to extraction.

  • Solvent Extraction : Maceration or reflux extraction is commonly performed using solvents of increasing polarity, starting with n-hexane or diethyl ether, followed by ethyl acetate, and then methanol or ethanol.[1][6]

  • Concentration : The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Isolation and Purification

A combination of chromatographic techniques is employed for the isolation of individual compounds.

  • Initial Fractionation : The crude extract is often subjected to an initial fractionation step. This can be achieved through:

    • Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with immiscible solvents like n-hexane, ethyl acetate, and n-butanol.

    • Column Chromatography : Silica gel column chromatography is a standard method, using a gradient elution system of n-hexane and ethyl acetate.[4]

  • Fine Purification : The fractions obtained are further purified using advanced chromatographic techniques:

    • Centrifugal Partition Chromatography (CPC) : This technique has been effectively used for the bioassay-guided fractionation of eudesmane sesquiterpenes from L. strychnifolia. A common two-phase solvent system is n-hexane-methanol-water.[1][7]

    • High-Performance Liquid Chromatography (HPLC) : Preparative and semi-preparative HPLC with a C18 column are crucial for the final purification of the compounds. Isocratic or gradient elution with acetonitrile and water is typically used.[1]

    • Sephadex LH-20 Column Chromatography : This is often used to remove pigments and other impurities.

Structural Elucidation

The chemical structures of the isolated eudesmane sesquiterpenes are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[1][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure:

    • 1D NMR : ¹H and ¹³C NMR spectra provide information on the proton and carbon environments.[1][4][5]

    • 2D NMR : Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish the connectivity of protons and carbons and the relative stereochemistry of the molecule.[1][4][5]

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous structural confirmation and absolute stereochemistry.[6]

Quantitative Analysis by UPLC-MS/MS

For the quantitative analysis of sesquiterpene lactones in Lindera aggregata, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed.[2]

  • Chromatography : Separation is achieved on a UPLC HSS T3 column with a gradient elution of acetonitrile and 0.1% formic acid.[2]

  • Mass Spectrometry : Detection is performed using an ESI interface in positive ion mode.[2]

  • Validation : The method is validated for linearity, recovery, and precision to ensure accurate quantification.[2]

Signaling Pathways and Mechanisms of Action

Antioxidant Response Element (ARE) Induction by Lindera strychnifolia Sesquiterpenes

Eudesmane sesquiterpenes linderolide U and linderolide V isolated from L. strychnifolia have been shown to be potent inducers of the Antioxidant Response Element (ARE) signaling pathway.[1][7] This pathway is a critical cellular defense mechanism against oxidative stress.

ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eudesmane Eudesmane Sesquiterpenes (Linderolide U, V) Keap1 Keap1 Eudesmane->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Nucleus Nucleus Cytoplasm Cytoplasm

Caption: ARE induction by eudesmane sesquiterpenes.

Inhibition of Inflammatory Pathways by Lindera glauca Sesquiterpenes

Sesquiterpenoids from Lindera glauca have demonstrated significant anti-inflammatory and cytotoxic activities.[4][5] Studies on pseudoguaianelactones from this species have shown that they inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1] This suggests a mechanism involving the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Proinflammatory_Genes activates transcription Eudesmane Eudesmane Sesquiterpenes (from L. glauca) Eudesmane->IKK inhibits Nucleus Nucleus Cytoplasm Cytoplasm

Caption: NF-κB pathway inhibition by L. glauca sesquiterpenes.

Conclusion

This comparative guide highlights the diversity and therapeutic potential of eudesmane sesquiterpenes from different Lindera species. Lindera strychnifolia is a promising source of compounds that activate the cytoprotective ARE pathway. Lindera aggregata contains hepatoprotective eudesmane sesquiterpenes, and established quantitative methods can aid in its quality control. Lindera glauca provides a rich source of anti-inflammatory and cytotoxic eudesmane sesquiterpenes that act via inhibition of the NF-κB pathway. The detailed experimental protocols and comparative data presented here serve as a valuable resource for researchers in natural product chemistry and drug development, facilitating further investigation into these potent bioactive molecules.

References

Benchmarking Strychnine's Glycine Receptor Antagonism Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the inhibitory activity of Strychnine, a prominent alkaloid from Strychnos ignatii, against other well-established glycine receptor antagonists.

This guide provides a detailed comparison of the biological activity of strychnine with other known inhibitors of the glycine receptor (GlyR). Strychnine, a toxic alkaloid isolated from the seeds of Strychnos ignatii, is a well-characterized and potent competitive antagonist of the GlyR, a key player in inhibitory neurotransmission in the central nervous system.[1][2][3] Understanding the comparative potency of strychnine is crucial for researchers in neuropharmacology and drug development.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of strychnine and other known GlyR antagonists is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the receptor's response. The table below summarizes the IC50 values for strychnine and other selected GlyR inhibitors, providing a clear comparison of their potencies.

InhibitorReceptor SubtypeIC50 (nM)Assay ConditionsReference
Strychnine α1 GlyR15Electrophysiology (Xenopus oocytes)[4]
Picrotoxinα1 GlyR2,800Electrophysiology (Xenopus oocytes)[4]
Ginkgolide Bα1 GlyR120Electrophysiology (Xenopus oocytes)[5]
PMBAα1 GlyR35Radioligand Binding ([3H]strychnine)[1]
Tropisetronα1 GlyR1,100Electrophysiology (Patch Clamp)[2]

Mechanism of Action: Glycine Receptor Antagonism

The glycine receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission. Upon binding of the neurotransmitter glycine, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. Strychnine and other competitive antagonists act by binding to the same site as glycine, thereby preventing the channel from opening and blocking the inhibitory signal. This disruption of inhibitory neurotransmission leads to hyperexcitability, convulsions, and, at high doses, death.[3]

GlycineReceptor cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release GlyR Glycine Receptor (GlyR) (Chloride Channel) Cl_channel Cl- Influx GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibitory Signal) Cl_channel->Hyperpolarization Leads to Glycine->GlyR Binds Strychnine Strychnine Strychnine->GlyR Blocks

Figure 1. Simplified signaling pathway of the glycine receptor and the inhibitory action of Strychnine.

Experimental Protocols

A common method to determine the inhibitory activity of compounds on the glycine receptor is through a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the receptor.

Protocol: [3H]Strychnine Binding Assay

  • Membrane Preparation:

    • Homogenize rat spinal cord tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in the assay buffer to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of [3H]strychnine (final concentration ~1 nM), and 50 µL of the test compound (at varying concentrations) or buffer (for total binding).

    • For non-specific binding, add a high concentration of unlabeled strychnine (e.g., 10 µM).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

ExperimentalWorkflow start Start membrane_prep Membrane Preparation (Rat Spinal Cord) start->membrane_prep binding_assay [3H]Strychnine Binding Assay (Incubation with Test Compounds) membrane_prep->binding_assay filtration Rapid Filtration (Separate Bound from Unbound) binding_assay->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50) scintillation->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for a [3H]Strychnine binding assay.

Conclusion

Strychnine remains a benchmark compound for studying the glycine receptor due to its high potency and specific competitive antagonism. The data presented in this guide clearly demonstrates its superior inhibitory activity compared to several other known GlyR modulators. The provided experimental protocol offers a standard method for researchers to assess the potency of novel compounds targeting this important inhibitory receptor in the central nervous system.

References

Navigating the Nuances of Bioassay Reproducibility: A Comparative Guide to Strychnos Alkaloid Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The initial query for "Strychnistenolide" did not yield specific results in the scientific literature. It is plausible that this is a rare compound or a potential misspelling. A closely related and documented compound from the Strychnos genus is stryspinolactone , a monoterpene lactone. This guide will focus on a prevalent and well-documented bioassay for Strychnos alkaloids—the antiplasmodial activity assay—to illustrate the principles of bioassay comparison and reproducibility, which would be applicable to stryspinolactone and other novel compounds from this genus.

Ensuring Reliable Results in Natural Product Screening

The reproducibility of bioassay results is a cornerstone of drug discovery and development. For researchers investigating the therapeutic potential of natural products like Strychnos alkaloids, consistent and reliable data are paramount. This guide provides a comparative overview of the antiplasmodial bioassay, a common method for evaluating the activity of these compounds against the malaria parasite, Plasmodium falciparum. We delve into the critical aspects of data interpretation, experimental protocols, and the factors influencing the reproducibility of these assays.

Comparative Analysis of Antiplasmodial Activity

The antiplasmodial activity of Strychnos alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of parasite growth. To assess the selectivity of these compounds, their cytotoxicity against mammalian cell lines is also determined, often expressed as the half-maximal cytotoxic concentration (CC50). A higher selectivity index (CC50/IC50) indicates a more promising therapeutic window.

The following table summarizes the antiplasmodial and cytotoxic activities of several representative Strychnos alkaloids against various cell lines.

AlkaloidP. falciparum StrainIC50 (µM)Cytotoxicity Assay Cell LineCC50 (µM)Selectivity Index (CC50/IC50)
Dihydrousambarensine W2 (Chloroquine-resistant)0.032HCT-116>10>312
FCA (Chloroquine-sensitive)~1HCT-116>10>10
Isostrychnopentamine W2 (Chloroquine-resistant)0.15HCT-116>10>67
FCA (Chloroquine-sensitive)0.15HCT-116>10>67
Strychnopentamine W2 (Chloroquine-resistant)0.15B16 Melanoma~1~6.7
Usambarensine W2 (Chloroquine-resistant)~0.5B16 Melanoma~1~2
Sungucine-type Alkaloids Not Specified0.08 - 10Not SpecifiedNot SpecifiedNot Specified
Longicaudatine-type Alkaloids Not Specified0.5 - 10Not SpecifiedNot SpecifiedNot Specified
Matopensine-type Alkaloids Not Specified0.15 - 10Not SpecifiedNot SpecifiedNot Specified

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison of absolute values should be made with caution.[1][2][3]

Key Experimental Protocols

The reproducibility of bioassay data is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the in vitro antiplasmodial activity assay and a common cytotoxicity assay.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This assay measures the inhibition of P. falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.[4]

1. Parasite Culture:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 or resistant W2) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

2. Drug Preparation:

  • Test compounds (Strychnos alkaloids) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in a low-hypoxanthine culture medium. The final DMSO concentration should not exceed 0.5%.

3. Assay Procedure:

  • In a 96-well microtiter plate, 50 µL of the drug dilutions are mixed with 50 µL of a synchronized parasite culture (primarily ring-stage parasites) at 2-3% parasitemia and 5% hematocrit.

  • The plate is incubated for 24 hours under the same conditions as the parasite culture.

  • 25 µL of [³H]-hypoxanthine solution is added to each well, and the plate is incubated for another 24 hours.

4. Data Analysis:

  • The contents of the wells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • The percentage of growth inhibition is calculated relative to drug-free control wells.

  • IC50 values are determined by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

1. Cell Culture:

  • A mammalian cell line (e.g., Vero cells or HCT-116) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • The medium is then replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

3. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • CC50 values are determined from the dose-response curves.

Visualizing the Experimental Workflow

To enhance the understanding of the experimental process, the following diagram illustrates the workflow for bioassay-guided isolation and activity testing of Strychnos alkaloids.

Bioassay_Workflow cluster_extraction Extraction & Isolation cluster_bioassay Bioassay Screening cluster_reproducibility Reproducibility & Validation Strychnos Strychnos Plant Material Crude_Extract Crude Extract Strychnos->Crude_Extract Extraction Fractions Fractions Crude_Extract->Fractions Chromatography Pure_Alkaloids Pure Alkaloids Fractions->Pure_Alkaloids Purification Antiplasmodial_Assay Antiplasmodial Assay (P. falciparum) Pure_Alkaloids->Antiplasmodial_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Pure_Alkaloids->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50) Antiplasmodial_Assay->Data_Analysis Independent_Replicates Independent Replicates (n ≥ 3) Antiplasmodial_Assay->Independent_Replicates Cytotoxicity_Assay->Data_Analysis Cytotoxicity_Assay->Independent_Replicates Selectivity_Index Selectivity Index (CC50/IC50) Data_Analysis->Selectivity_Index Independent_Replicates->Data_Analysis Positive_Control Positive Control (e.g., Chloroquine) Negative_Control Negative Control (Vehicle)

Bioassay-guided isolation and activity testing workflow.

Factors Influencing Bioassay Reproducibility

Achieving reproducible results in the screening of natural products is a multifaceted challenge. Several factors can contribute to variability in bioassay outcomes:

  • Compound Purity and Integrity: The presence of impurities or degradation of the test compound can significantly alter its apparent biological activity.

  • Biological Reagents: Variations in cell lines, parasite strains, and serum batches can lead to differing results between experiments and laboratories.

  • Assay Conditions: Minor differences in incubation times, reagent concentrations, and environmental conditions can impact the assay outcome.

  • Data Analysis: The methods used for data normalization and curve fitting can influence the calculated IC50 and CC50 values.

  • Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with multiple bioassays through non-specific mechanisms, leading to false-positive results.

To mitigate these challenges and enhance the reproducibility of bioassay data, it is crucial to implement rigorous quality control measures, including the use of well-characterized compounds, standardized protocols, appropriate controls, and transparent data reporting. Conducting experiments in at least triplicate and performing independent replications are essential for validating initial findings. By adhering to these principles, researchers can ensure the generation of robust and reliable data, paving the way for the successful development of novel therapeutics from natural sources like the Strychnos genus.

References

Comparative Analysis of Strychnistenolide and Related Sesquiterpene Lactones in Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Strychnistenolide and other sesquiterpene lactones isolated from Lindera species, with a focus on their biological dose-response relationships. Due to the limited publicly available data on this compound, this guide draws comparisons with structurally related compounds from the same plant genus to offer a preliminary assessment of its potential biological activity.

Data Presentation: Comparative Hepatoprotective Activity

CompoundTypeEC50 (µM)Source
HydroxylindestenolideSesquiterpene Lactone42.4Lindera aggregata[1]
Linderagalactone ESesquiterpene Lactone67.5Lindera aggregata[1]
LinderalactoneSesquiterpene Lactone98.0Lindera aggregata[1]
LinderaneSesquiterpene Lactone167.0Lindera aggregata[1]
This compound Sesquiterpene Lactone Data not available Lindera aggregata [1]

Note: A lower EC50 value indicates a higher potency.

Experimental Protocols

The following is a generalized protocol for determining the dose-response curve of a compound like this compound for a specific biological endpoint, such as cytotoxicity or anti-inflammatory activity. This protocol is based on standard cell-based assay methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Appropriate cell line (e.g., HepG2 for hepatoprotectivity, RAW 264.7 for anti-inflammatory studies)

  • Cell culture medium and supplements

  • Reagents for inducing a biological response (e.g., H2O2 for oxidative stress, lipopolysaccharide (LPS) for inflammation)

  • Assay reagents to measure the endpoint (e.g., MTT or CellTiter-Glo® for cell viability, Griess reagent for nitric oxide production)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make a series of serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control, positive control, and negative control).

  • Induction (if applicable): After a pre-incubation period with the compound, add the inducing agent (e.g., LPS) to the wells, except for the negative control wells.

  • Incubation: Incubate the plate for a specific period, which will depend on the assay and the biological process being studied.

  • Measurement of Endpoint: After incubation, perform the assay to measure the desired endpoint. For example, add MTT reagent and incubate for a few hours, then solubilize the formazan crystals and measure the absorbance.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Plot the response (e.g., percentage of inhibition) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 or EC50 value.

Mandatory Visualization

Below are diagrams illustrating a hypothetical signaling pathway potentially modulated by this compound and a typical experimental workflow for dose-response analysis.

G Hypothetical Anti-Inflammatory Signaling Pathway for Sesquiterpene Lactones cluster_0 Cellular Response cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα (Inhibitor) IKK->IκBα Phosphorylates IκBα_NF-κB_complex IκBα-NF-κB Complex NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits?

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB pathway.

G Experimental Workflow for Dose-Response Curve Generation Start Start Cell_Seeding 1. Cell Seeding in 96-well plates Start->Cell_Seeding Compound_Preparation 2. Serial Dilution of this compound Cell_Seeding->Compound_Preparation Cell_Treatment 3. Treat cells with different concentrations Compound_Preparation->Cell_Treatment Induction 4. Induce biological response (e.g., with LPS) Cell_Treatment->Induction Incubation 5. Incubate for a defined period Induction->Incubation Assay 6. Perform endpoint assay (e.g., MTT, Griess) Incubation->Assay Data_Acquisition 7. Read plate and acquire data Assay->Data_Acquisition Data_Analysis 8. Analyze data and plot dose-response curve Data_Acquisition->Data_Analysis IC50_EC50 Determine IC50/EC50 Data_Analysis->IC50_EC50 End End IC50_EC50->End

Caption: A standard workflow for determining the IC50 or EC50 of a compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Strychnistenolide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Strychnistenolide must adhere to stringent safety protocols to mitigate risks and ensure environmental protection. Due to its close relation to strychnine, this compound is treated as a highly hazardous substance. This guide provides essential, immediate safety and logistical information for its proper disposal.

Immediate Safety and Handling Precautions

This compound, like its parent compound strychnine, is classified as a highly toxic substance. It is fatal if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety measures is paramount.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Handling:

  • Do not get in eyes, on skin, or on clothing.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Handle in a well-ventilated area or in a closed system to avoid dust generation[1][2].

In case of accidental exposure, follow the first aid measures outlined in the table below.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for substances structurally related to this compound, such as strychnine.

Hazard ClassificationCodeStatement
Acute Toxicity, OralH300Fatal if swallowed
Acute Toxicity, DermalH310Fatal in contact with skin
Hazardous to the Aquatic Environment, AcuteH400Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicH410Very toxic to aquatic life with long lasting effects

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of any dust.

  • Don Appropriate PPE: Wear the required personal protective equipment, including gloves, lab coat, and eye protection.

  • Contain the Spill: Cover drains to prevent environmental release.

  • Clean the Spill:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[3].

    • For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste[3].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [3]. Never dispose of this compound down the drain or in the regular trash.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused product, contaminated labware, and spill cleanup materials.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.

  • Containerization and Labeling:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be kept cool and dry.

    • Store in a locked-up area accessible only to authorized personnel[1][2][3].

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with a detailed inventory of the waste.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

Disposal Workflow

Strychnistenolide_Disposal_Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Segregate from Other Waste A->B C Place in Labeled Hazardous Waste Container B->C D Securely Seal Container C->D E Store in Designated, Secure Area D->E F Contact EHS or Licensed Contractor E->F G Arrange for Pickup and Disposal F->G

Caption: this compound Disposal Workflow

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) office for detailed guidance on hazardous waste disposal.

References

Safeguarding Your Research: Comprehensive PPE and Handling Protocols for Strychnistenolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling of Strychnistenolide, a potent compound requiring stringent safety measures. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to be a primary resource for researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. These requirements are based on the hazardous nature of strychnine-related compounds, which are fatal if swallowed or in contact with skin and are very toxic to aquatic life.[1]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile, polyurethane, neoprene, or latex gloves.[2]Provides an additional barrier against a highly toxic substance.[3] Vinyl gloves are not permitted due to their low resistance to chemical permeation. Powder-free gloves prevent inhalation of aerosolized particles.
Change gloves every 30-60 minutes or immediately upon known or suspected contact.[4]Minimizes the risk of exposure through glove degradation or contamination.
Body Protection A disposable, cuffed gown resistant to chemical permeation.Protects skin from accidental splashes and contamination. Cuffs provide a secure overlap with gloves.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum).Protects eyes from dust particles.
A full-face shield worn over safety glasses is required when there is a risk of splashing.Provides a broader area of protection for the face against splashes of solutions containing this compound.
Respiratory Protection A fit-tested NIOSH-approved N95 or N100 respirator.Mandatory when handling the powdered form of this compound to prevent inhalation of toxic dust.[2]

Operational Handling and Storage Protocols

Strict adherence to the following handling and storage procedures is essential to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory. The fume hood's airflow should be checked and certified regularly.

  • Closed Systems: Whenever feasible, use closed-system drug-transfer devices (CSTDs) for solution transfers to minimize the generation of aerosols.

Standard Operating Procedures
  • Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.

  • Avoid Dust and Aerosols: Handle the compound in a manner that avoids the generation of dust and aerosols.

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning gloves and after removing them.[4]

  • No Personal Items: Do not eat, drink, smoke, or apply cosmetics in the laboratory where this compound is handled.[5]

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A recommended procedure is to wipe surfaces with a compatible cleaning agent.

  • Storage: Store this compound in a locked, dedicated, and clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures: Spills and Exposure

Immediate and correct response to spills and personnel exposure is critical.

Spill Response Workflow

SpillResponse node_action node_action node_hazard node_hazard node_decision node_decision node_end node_end start This compound Spill Occurs alert Alert personnel in the immediate area and evacuate if necessary start->alert isolate Isolate the spill area. Post warning signs. alert->isolate don_ppe Don appropriate PPE: - Double gloves - Gown - Eye/face protection - N95/N100 respirator isolate->don_ppe spill_type Is the spill a powder or liquid? don_ppe->spill_type powder_spill Gently cover with damp paper towels to avoid raising dust. spill_type->powder_spill  Powder liquid_spill Cover with absorbent material. Work from the outside in. spill_type->liquid_spill  Liquid collect_waste Carefully collect all contaminated materials into a labeled hazardous waste container. powder_spill->collect_waste liquid_spill->collect_waste decontaminate Decontaminate the spill area with a suitable cleaning agent. collect_waste->decontaminate doff_ppe Remove PPE and dispose of it as hazardous waste. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands report Report the incident to the Laboratory Supervisor and EHS. wash_hands->report end Spill Response Complete report->end

Caption: Workflow for responding to a this compound spill.

Personnel Exposure Protocol
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste StreamDisposal Procedure
Contaminated PPE All used gloves, gowns, and other disposable PPE must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Solid Waste Unused or expired this compound, and any materials used for cleaning spills, must be collected in a sealed, labeled hazardous waste container.
Liquid Waste All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.

All hazardous waste containers must be collected by the institution's Environmental Health and Safety (EHS) department for proper disposal at an approved waste disposal plant.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnistenolide
Reactant of Route 2
Strychnistenolide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。